Product packaging for 4,4,4-Trifluorocrotonoyl chloride(Cat. No.:CAS No. 406-92-8)

4,4,4-Trifluorocrotonoyl chloride

Cat. No.: B3041902
CAS No.: 406-92-8
M. Wt: 158.5 g/mol
InChI Key: DUTDALJAKWGZSA-OWOJBTEDSA-N
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Description

4,4,4-Trifluorocrotonoyl chloride is a high-purity reagent designed for use as a key synthetic intermediate in advanced chemical research. This compound serves as a versatile building block for introducing the 4,4,4-trifluorocrotonoyl moiety into target molecules, a feature particularly valuable in medicinal chemistry and agrochemical development. Its primary research value lies in its application as an acylating agent, enabling the synthesis of novel amides and esters with enhanced properties derived from the trifluoromethyl group. Researchers utilize this reagent in the development of potential pharmaceutical candidates, where the incorporation of fluorine can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity. In material science, it finds application in the synthesis of specialty polymers and functionalized materials. The compound's mechanism of action typically involves nucleophilic acyl substitution reactions, where the chloride is displaced by nucleophiles such as amines or alcohols, facilitating the construction of complex molecular architectures. Proper handling procedures are essential due to the reactive nature of acid chlorides. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2ClF3O B3041902 4,4,4-Trifluorocrotonoyl chloride CAS No. 406-92-8

Properties

IUPAC Name

(E)-4,4,4-trifluorobut-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTDALJAKWGZSA-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(F)(F)F)\C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-92-8
Record name 4,4,4-Trifluorocrotonoyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 4,4,4-Trifluorocrotonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-Trifluorocrotonoyl chloride, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. This document details its chemical identity, physical properties, and safety information. A generalized experimental protocol for its synthesis from 4,4,4-Trifluorocrotonic acid is provided, alongside a discussion of its potential applications in medicinal chemistry, drawing parallels with other trifluoromethyl-containing compounds.

Chemical Identity and Properties

This compound is a reactive acyl chloride featuring a trifluoromethyl group, which imparts unique chemical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 406-92-8[1]
Molecular Formula C₄H₂ClF₃O[1]
Molecular Weight 160.51 g/mol [1]
Boiling Point 77.0-77.5 °CChemicalBook
Density 1.362 g/cm³ChemicalBook
Appearance Not specified; likely a liquid-

Synthesis

General Experimental Protocol: Synthesis from 4,4,4-Trifluorocrotonic Acid

This protocol is a generalized procedure based on common laboratory practices for the synthesis of acyl chlorides.

dot

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product TCA 4,4,4-Trifluorocrotonic Acid ReactionVessel Reaction under Inert Atmosphere (N₂ or Ar) TCA->ReactionVessel ChlorinatingAgent Thionyl Chloride or Oxalyl Chloride ChlorinatingAgent->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM, Toluene) Solvent->ReactionVessel Removal Removal of Excess Reagent and Solvent (in vacuo) ReactionVessel->Removal Reaction Completion Distillation Fractional Distillation Removal->Distillation Product This compound Distillation->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Materials:

  • 4,4,4-Trifluorocrotonic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4,4,4-Trifluorocrotonic acid dissolved in a minimal amount of anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is often added.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a period of time (typically 1-3 hours) to ensure complete conversion. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO/CO₂).

  • After the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Applications in Drug Development

The introduction of trifluoromethyl (CF₃) groups into organic molecules is a widely employed strategy in modern drug design. The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4]

While specific applications of this compound in drug synthesis were not explicitly found in the searched literature, its structure suggests it could serve as a valuable building block for introducing the trifluoromethylated crotonoyl moiety into various molecular scaffolds. This is particularly relevant in the development of novel therapeutic agents.

One study noted the formation of 4,4,4-trifluorocrotonaldehyde, the aldehyde precursor to the corresponding carboxylic acid and acyl chloride, as a metabolite of a 6-trifluoromethylcyclophosphamide analog.[2] This suggests that the trifluorocrotonyl moiety can be released in a biological system, which could be a consideration in the design of prodrugs.

The reactivity of the acyl chloride group allows for facile reaction with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This makes this compound a versatile reagent for creating libraries of novel compounds for biological screening. For instance, the synthesis of trifluoromethyl-pyrazole-carboxamides has been explored for their potential as COX inhibitors.[3] Similarly, trifluoromethylpyridine amide derivatives have been synthesized and evaluated for their antibacterial and insecticidal activities.[5]

dot

DrugDev cluster_reagent Key Reagent cluster_reaction Reaction with Nucleophiles cluster_products Potential Products cluster_application Potential Applications TFCC 4,4,4-Trifluorocrotonoyl Chloride Amines Amines (R-NH₂) TFCC->Amines Alcohols Alcohols (R-OH) TFCC->Alcohols Amides Trifluoromethylated Crotonamides Amines->Amides Esters Trifluoromethylated Crotonate Esters Alcohols->Esters BioScreening Biological Screening (e.g., Enzyme Inhibition) Amides->BioScreening Esters->BioScreening LeadOpt Lead Optimization in Drug Discovery BioScreening->LeadOpt

Caption: Potential applications of this compound in drug discovery.

Spectral Data

Specific experimental NMR spectra (¹H, ¹³C, ¹⁹F) for this compound were not found in the available literature. However, predicted chemical shifts can be estimated based on the analysis of similar structures.

  • ¹H NMR: The spectrum would be expected to show two signals in the olefinic region (typically 6-8 ppm), corresponding to the two vinyl protons. These signals would likely appear as doublets of quartets due to coupling with each other and with the trifluoromethyl group.

  • ¹³C NMR: The spectrum would show four distinct signals. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The two olefinic carbons would appear in the range of 120-150 ppm, and the trifluoromethyl carbon would be a quartet (due to C-F coupling) further upfield.

  • ¹⁹F NMR: A single signal, likely a triplet (due to coupling with the adjacent vinyl proton), would be expected in the region characteristic of trifluoromethyl groups attached to a double bond (around -60 to -70 ppm relative to CFCl₃).[6][7][8]

Safety Information

Acyl chlorides are generally corrosive, lachrymatory, and react violently with water and other protic solvents. This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a potentially valuable reagent for the synthesis of novel trifluoromethyl-containing compounds for applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be inferred from general chemical principles. Further research into its specific reactions and the biological activity of its derivatives is warranted to fully explore its potential.

References

Synthesis and Characterization of 4,4,4-Trifluorocrotonoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4,4-Trifluorocrotonoyl chloride, a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. The document details a probable synthetic route from 4,4,4-Trifluorocrotonic acid, including a thorough experimental protocol. Furthermore, it presents a complete characterization profile, incorporating predicted spectroscopic data (¹H, ¹³C, ¹⁹F NMR, IR, and MS) and known physical properties. All quantitative data is summarized in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a reactive intermediate that can serve as a building block for the introduction of the trifluorocrotonoyl moiety into a variety of molecular scaffolds. This guide outlines a practical approach to its synthesis and provides a detailed analysis of its structural and physical properties.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the chlorination of the corresponding carboxylic acid, 4,4,4-Trifluorocrotonic acid, using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is a standard transformation in organic synthesis.

Reaction Scheme

The overall reaction is as follows:

G CF3CH=CHCOOH 4,4,4-Trifluorocrotonic acid CF3CH=CHCOCl This compound CF3CH=CHCOOH->CF3CH=CHCOCl + SOCl2 SOCl2 Thionyl chloride SO2 Sulfur dioxide CF3CH=CHCOCl->SO2 + HCl Hydrogen chloride SO2->HCl + G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine 4,4,4-Trifluorocrotonic acid, thionyl chloride, and catalytic DMF in a flame-dried flask. B Heat the mixture to reflux (approx. 79 °C) for 2-4 hours. A->B C Cool the reaction mixture to room temperature. B->C D Remove excess thionyl chloride by distillation. C->D E Purify the product by fractional distillation. D->E

Spectroscopic Profile of 4,4,4-Trifluorocrotonoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 4,4,4-Trifluorocrotonoyl chloride, a key fluorinated building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies based on the analysis of analogous compounds and established spectroscopic principles. The information herein is intended to support researchers in the identification, characterization, and utilization of this reactive intermediate.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of structurally related compounds, including ethyl 4,4,4-trifluorocrotonate, crotonyl chloride, and other trifluoromethyl-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.0 - 7.2Doublet of Quartets (dq)~15 Hz (H-H), ~7 Hz (H-F)
~6.5 - 6.7Doublet (d)~15 Hz

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Description
~165Carbonyl Carbon (C=O)
~140α-Carbon (Quartet, J ≈ 35 Hz)
~125β-Carbon
~122Trifluoromethyl Carbon (Quartet, J ≈ 275 Hz)

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -65 to -70Doublet~7 Hz-CF₃
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1780 - 1810StrongC=O stretch (Acyl Chloride)
~1640MediumC=C stretch
~1100 - 1350StrongC-F stretch
~970Medium=C-H bend (trans)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIonDescription
158/160[M]⁺Molecular ion (³⁵Cl/³⁷Cl isotopes)
123[M-Cl]⁺Loss of Chlorine
95[M-Cl-CO]⁺Loss of Chlorine and Carbon Monoxide
69[CF₃]⁺Trifluoromethyl cation

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a reactive and volatile compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Due to the reactivity of acyl chlorides, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox or under argon/nitrogen). The compound (typically 5-10 mg) is dissolved in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) in a dry NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient.

    • ¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT sequence) is used to simplify the spectrum and enhance the signal of quaternary carbons.

    • ¹⁹F NMR: A direct observation experiment, often with proton decoupling, is performed. A common reference standard is CFCl₃ (δ = 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in a fume hood. A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to provide the spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. In GC-MS, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, as it provides detailed fragmentation patterns useful for structural elucidation.

  • Data Acquisition: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve in Anhydrous Deuterated Solvent prep2 Transfer to Dry NMR Tube prep1->prep2 acq1 Insert into NMR Spectrometer prep2->acq1 acq2 Acquire Spectra (¹H, ¹³C, ¹⁹F) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3

NMR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop on a salt plate prep2 Create a thin film with a second plate prep1->prep2 acq1 Record Background Spectrum prep2->acq1 acq2 Record Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 proc2 Identify Absorption Bands proc1->proc2

IR Spectroscopy Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_proc Data Processing intro1 Direct Injection or GC Inlet analysis1 Ionization (EI) intro1->analysis1 analysis2 Mass Separation (m/z) analysis1->analysis2 analysis3 Detection analysis2->analysis3 proc1 Generate Mass Spectrum analysis3->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2

Mass Spectrometry Experimental Workflow

solubility and stability of 4,4,4-Trifluorocrotonoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of 4,4,4-Trifluorocrotonoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The incorporation of trifluoromethyl groups into molecular frameworks is a well-established strategy for enhancing metabolic stability, lipophilicity, and biological activity of drug candidates.[1] As an acyl chloride, this compound serves as a reactive intermediate for the synthesis of more complex molecules, including amides, esters, and ketones, which are common moieties in active pharmaceutical ingredients (APIs).[2][3]

However, the high reactivity that makes acyl chlorides valuable synthetic precursors also renders them susceptible to degradation.[4][5] Understanding the solubility and stability profile of this compound is therefore critical for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of its key chemical properties, supported by experimental considerations and logical workflows.

Chemical Properties and Data

Solubility Profile
Solvent Class Example Solvents Predicted Solubility Rationale & Remarks
Aprotic, Nonpolar Hexane, Toluene, Diethyl EtherSolubleSimilar polarity. These are suitable for reactions where the acyl chloride's reactivity needs to be preserved.[4]
Aprotic, Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)SolubleThese solvents can dissolve the polar acyl chloride without providing a source of protons for reaction. THF and DMF should be strictly anhydrous.
Protic, Polar Water, Alcohols (Methanol, Ethanol)Reactive / InsolubleReacts vigorously and exothermically (hydrolysis/alcoholysis) to form the corresponding carboxylic acid or ester.[4] Not suitable as solvents.
Protic, Nonpolar Acetic AcidReactiveReacts to form a mixed anhydride. Not a suitable solvent.
Stability and Reactivity

The stability of an acyl chloride is inversely related to its reactivity.[4] this compound is a highly reactive electrophile due to the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group, which increase the partial positive charge on the carbonyl carbon.

Condition Effect on Stability Products of Decomposition/Reaction Handling Recommendations
Atmospheric Moisture Highly Unstable4,4,4-Trifluorocrotonic Acid, HCl gasMust be handled under an inert atmosphere (e.g., nitrogen, argon) and stored in tightly sealed containers with desiccants.[4][6]
Water Extremely Unstable4,4,4-Trifluorocrotonic Acid, HCl gasVigorous, exothermic hydrolysis reaction. Avoid all contact with water.[4]
Heat Thermally LabilePotential for decomposition to ketene, CO, and other byproducts at elevated temperatures.[7]Avoid high temperatures. If distillation is required, it should be performed under vacuum to lower the boiling point.
Nucleophiles (e.g., Amines, Alcohols) Highly ReactiveAmides, Esters, etc.This is the basis of its synthetic utility. Reactions are often rapid and exothermic.[4]
Strong Bases UnstableCan promote elimination or polymerization reactions.Use non-nucleophilic bases where necessary and control reaction conditions carefully.
Long-term Storage Gradual DecompositionSlow hydrolysis from trace moisture, leading to the parent carboxylic acid and HCl.[6]Store in a cool, dry, dark place under an inert atmosphere. Use PTFE-lined caps to prevent corrosion.[6]

Key Experimental Protocols & Workflows

General Protocol for Synthesis from Carboxylic Acid

The most common laboratory method for preparing an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][9]

Reaction: CF₃-CH=CH-COOH + SOCl₂ → CF₃-CH=CH-COCl + SO₂ (g) + HCl (g)

Methodology:

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂), and a dropping funnel. The entire apparatus is maintained under a dry, inert atmosphere (N₂ or Ar).

  • Reagents: 4,4,4-Trifluorocrotonic acid is dissolved in an anhydrous, inert solvent (e.g., toluene or dichloromethane).

  • Addition: Thionyl chloride (typically 1.2-1.5 equivalents) is added dropwise to the stirred solution at room temperature. A catalytic amount of anhydrous DMF is often added to accelerate the reaction.[8]

  • Reaction: The mixture is gently heated to reflux (typically 50-70 °C) and stirred for 1-3 hours, or until gas evolution ceases.

  • Workup: After cooling to room temperature, the excess thionyl chloride and solvent are removed by rotary evaporation.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

G cluster_workflow Workflow: Synthesis of this compound start Combine 4,4,4-Trifluorocrotonic Acid and Anhydrous Solvent in Flask add_reagent Add Thionyl Chloride (SOCl₂) and catalytic DMF start->add_reagent react Heat to Reflux (1-3 hours) add_reagent->react cool Cool to Room Temperature react->cool evaporate Remove Solvent & Excess SOCl₂ (Rotary Evaporation) cool->evaporate purify Purify by Vacuum Distillation evaporate->purify product Pure this compound purify->product

Caption: General workflow for the synthesis of an acyl chloride.
Protocol for Solubility Testing

A qualitative assessment of solubility can be performed on a small scale.

  • Preparation: Add approximately 1 mL of the chosen anhydrous solvent to a clean, dry test tube under an inert atmosphere.

  • Addition: Using a syringe, add one drop (approx. 20-30 µL) of this compound to the solvent.

  • Observation: Gently agitate the mixture and observe.

    • Soluble: A clear, homogeneous solution forms.

    • Partially Soluble: The solution becomes cloudy or a second phase remains.

    • Insoluble/Reactive: The acyl chloride does not dissolve, or signs of a reaction (e.g., gas evolution, heat, precipitate formation) are observed.

  • Safety: Perform in a fume hood. Quench the resulting solutions carefully with an appropriate reagent (e.g., isopropanol) before disposal.

Key Reaction Pathways and Mechanisms

Hydrolysis: The Primary Stability Concern

The most significant factor affecting the stability of this compound is its rapid reaction with water. This hydrolysis pathway is a nuisance in synthesis and the primary reason for decomposition during storage.[8]

G cluster_pathway Pathway: Hydrolysis of this compound reactant CF₃-CH=CH-COCl This compound intermediate Tetrahedral Intermediate reactant->intermediate + H₂O (Nucleophilic Attack) water H₂O Water product1 CF₃-CH=CH-COOH 4,4,4-Trifluorocrotonic Acid intermediate->product1 - Cl⁻ product2 HCl Hydrogen Chloride intermediate->product2 - H⁺ from H₂O, + Cl⁻

Caption: The hydrolysis pathway of this compound.
General Nucleophilic Acyl Substitution

The synthetic utility of acyl chlorides stems from the nucleophilic acyl substitution mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is an excellent leaving group, which is subsequently eliminated to form the final product. This reaction pathway is faster for acyl chlorides than for other carboxylic acid derivatives like esters or amides.[4]

G cluster_logic Logical Flow: Nucleophilic Acyl Substitution acyl_chloride Acyl Chloride (R-COCl) Electrophile attack Nucleophilic Attack on Carbonyl Carbon acyl_chloride->attack nucleophile Nucleophile (Nu⁻) e.g., R'OH, R'₂NH nucleophile->attack intermediate Formation of Tetrahedral Intermediate attack->intermediate elimination Elimination of Chloride Leaving Group intermediate->elimination product Substituted Product (R-CO-Nu) elimination->product

Caption: The general mechanism for reactions of acyl chlorides.

Conclusion and Recommendations

This compound is a valuable but challenging reagent. Its high reactivity demands careful handling and storage to prevent degradation.

  • For Solubility: Use anhydrous, aprotic solvents like dichloromethane, diethyl ether, or toluene for reactions.

  • For Stability: Always work under a dry, inert atmosphere. Store in a cool, dry environment in tightly sealed containers with PTFE-lined caps to prevent moisture ingress and corrosion.

  • For Safety: Due to its reactivity and the evolution of HCl gas upon contact with moisture, always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

By adhering to these guidelines, researchers can effectively utilize the synthetic potential of this compound while ensuring the integrity of their experiments and the purity of their target molecules.

References

A Comprehensive Technical Guide to the Safe Handling of 4,4,4-Trifluorocrotonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 4,4,4-Trifluorocrotonoyl chloride (CAS No. 406-92-8). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research. This document outlines the hazards, proper handling procedures, personal protective equipment, emergency response, and disposal methods associated with this chemical.

Hazard Identification and Classification

This compound is a corrosive and reactive compound that requires careful handling. Based on available safety data, it presents the following hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Reactivity: Reacts with water, potentially violently, to liberate toxic gases such as hydrogen chloride and hydrogen fluoride.[3][4] It is also moisture-sensitive.[3][5]

GHS Hazard Pictograms:

Due to its properties as a corrosive and irritant substance, the following GHS pictograms are applicable:

  • Corrosion: For substances causing severe skin burns and eye damage.

  • Irritant (Exclamation Mark): For substances that may cause respiratory irritation.

Hazard and Precautionary Statements:

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H335: May cause respiratory irritation.[1]

  • P260 & P261: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

  • P310: Immediately call a POISON CENTER or doctor/physician.[1][2][6]

Physical and Chemical Properties

While specific quantitative data for this compound is limited in the provided search results, the table below summarizes key properties based on available information and analogous compounds.

PropertyData
CAS Number 406-92-8
Molecular Formula C4H2ClF3O
Synonyms 4,4,4-Trifluorobut-2-enoyl chloride
Purity 95% (example from one supplier)[6]

Note: Researchers should always refer to the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and lot-specific data.

Safe Handling and Storage

Proper handling and storage are paramount to preventing exposure and incidents.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wear appropriate personal protective equipment (see Section 4).[3]

  • Keep the container tightly closed when not in use.[3][6]

  • Open and handle the container with care, as pressure may develop.[2]

  • Keep away from sources of ignition and incompatible materials.[3]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling.[3][6]

Storage:

  • Store in a dry, cool, and well-ventilated place.[3][5]

  • Keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[3]

  • Store in a corrosives area, away from incompatible materials.[3]

  • Refrigerated storage may be recommended.[3]

  • Store locked up.[1][3]

Incompatible Materials:

  • Water: Reacts, potentially violently, to produce toxic gases.[3][7]

  • Strong oxidizing agents. [3][4]

  • Strong bases. [4][7]

  • Alcohols. [4][7]

  • Amines and Ammonia. [8]

G Diagram 1: Logical Workflow for Safe Chemical Handling cluster_prep Preparation & Assessment cluster_controls Implementation of Controls cluster_handling Procedure cluster_emergency Emergency Response Hazard_ID Hazard Identification (Review SDS) Risk_Assess Risk Assessment (Evaluate quantities, procedure) Hazard_ID->Risk_Assess Control_Select Select Controls Risk_Assess->Control_Select Eng_Controls Engineering Controls (Fume Hood) Control_Select->Eng_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Control_Select->PPE Safe_Handling Safe Handling Protocol (Inert atmosphere, avoid water) Eng_Controls->Safe_Handling PPE->Safe_Handling Waste Waste Segregation & Disposal Safe_Handling->Waste Spill Spill Response Safe_Handling->Spill If spill occurs Exposure Exposure Response (First Aid) Safe_Handling->Exposure If exposure occurs

Diagram 1: Logical Workflow for Safe Chemical Handling

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][9] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear impervious chemical-resistant gloves (e.g., neoprene, butyl rubber).[10] Always inspect gloves before use and use proper removal technique to avoid skin contact.[1]

    • Clothing: Wear a chemical-resistant lab coat, long-sleeved clothing, and closed-toe shoes.[2][11] An apron may be required for larger quantities.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[4][12] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1][2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures:

  • General Advice: Immediately remove any contaminated clothing.[6] Move the victim out of the dangerous area and show the Safety Data Sheet to the responding medical personnel.[1][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][13]

  • Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] Seek immediate medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6] Water mist can be used to cool closed containers.[12]

  • Specific Hazards: The chemical is combustible.[1] During a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[4][6] Containers may explode when heated.[3][12]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures:

  • Personal Precautions: Evacuate the area. Do not breathe vapors. Avoid contact with the substance. Ensure adequate ventilation. Remove all sources of ignition.[1][12]

  • Containment and Cleanup: For a small spill, absorb with an inert, non-combustible material (e.g., sand, silica gel, acid binder).[3][4] Collect the material into a suitable, closed container for disposal.[3][6] Do not use combustible materials like sawdust. Do not allow the product to enter drains.[1]

Experimental Protocol Example: Acylation Reaction

This section provides a generalized workflow for using this compound in a common laboratory procedure like an acylation reaction. Note: This is a template and must be adapted based on the specific reaction scale, reagents, and conditions.

Methodology:

  • Preparation:

    • Ensure the work area (fume hood) is clean and free of clutter.

    • Verify that an appropriate quenching solution (e.g., a weak base like sodium bicarbonate solution) and spill kit are readily accessible.

    • Assemble all glassware and ensure it is completely dry to prevent reaction with moisture.

    • Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Handling:

    • Wearing all required PPE, carefully measure the required amount of this compound using a dry syringe or cannula.

    • Slowly add the acyl chloride to the reaction mixture, which typically contains the substrate and a non-nucleophilic base dissolved in an anhydrous solvent.

    • Monitor the reaction temperature, as acylations can be exothermic. Use an ice bath for cooling if necessary.

  • Reaction Workup:

    • Once the reaction is complete, quench any remaining acyl chloride by slowly adding the reaction mixture to a quenching solution.

    • Perform extraction, washing, and drying steps as required by the specific protocol.

  • Cleanup and Disposal:

    • Rinse all contaminated glassware with an appropriate solvent in the fume hood.

    • Dispose of all chemical waste, including contaminated solvents and solids, in properly labeled hazardous waste containers according to institutional and local regulations.[1]

G Diagram 2: General Experimental Workflow for Acylation Start Start Safety_Check1 Safety Check: PPE Worn? Start->Safety_Check1 Prep Preparation - Dry Glassware - Inert Atmosphere (N2/Ar) - Prepare Quench Solution Reagent_Add Reagent Addition - Add Substrate & Solvent - Add Base - Slowly add Acyl Chloride Prep->Reagent_Add Reaction Reaction Monitoring - Control Temperature - Monitor Progress (TLC/LCMS) Reagent_Add->Reaction Quench Reaction Quench - Slowly add mixture to quenching solution Reaction->Quench Workup Aqueous Workup - Extraction - Washing - Drying Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End End (Product Isolated) Purify->End Safety_Check2 Safety Check: In Fume Hood? Safety_Check1->Safety_Check2 Yes Safety_Check2->Prep Yes

Diagram 2: General Experimental Workflow for Acylation

Waste Disposal

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.[1]

  • Containers: Leave chemicals in their original containers if possible. Do not mix with other waste.[1]

  • Liquid Waste: Collect all liquid waste containing this compound or its byproducts in a designated, labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated items such as gloves, paper towels, and silica gel should be collected in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They may retain product residue and should be disposed of as hazardous waste.[11]

References

Commercial Availability and Technical Profile of 4,4,4-Trifluorocrotonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorocrotonoyl chloride (CAS No. 406-92-8) is a fluorinated organic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and bioactivity of molecules into which it is incorporated. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and established protocols for its synthesis.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. The typical purity offered is around 95%. Researchers can procure this reagent in various quantities to suit laboratory-scale synthesis and process development needs.

Table 1: Commercial Suppliers of this compound

SupplierWebsitePurityNotes
Alfa Chemistry[1][Not Available]Not SpecifiedSpecializes in organofluorine chemistry.
HUNAN CHEMFISH PHARMACEUTICAL CO., LTD[2][Not Available]Not SpecifiedSupplier of chemical intermediates.
BLD Pharm[3][Not Available]95%[4]Provides online ordering.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards associated with this compound is essential for its safe handling and effective use in experimental work.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 406-92-8ChemicalBook[5]
Molecular Formula C₄H₂ClF₃OChemicalBook[5]
Molecular Weight 158.50 g/mol BLD Pharm[3]
Appearance Not Specified-
Boiling Point Not Specified-
Density Not Specified-
Purity 95%BLD Pharm[4]

Table 3: Safety and Hazard Information for this compound

Hazard StatementPrecautionary StatementSource
Causes severe skin burns and eye damage.Wear protective gloves/protective clothing/eye protection/face protection.Sigma-Aldrich
May cause respiratory irritation.Use only outdoors or in a well-ventilated area.Sigma-Aldrich
Reacts violently with water.Keep away from water.Sigma-Aldrich

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound using Thionyl Chloride

This protocol is a generalized procedure based on established methods for acyl chloride synthesis.[6][7][8]

1. Materials and Equipment:

  • 4,4,4-trifluorocrotonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

2. Procedure:

  • In a clean, dry round-bottom flask, dissolve 4,4,4-trifluorocrotonic acid in an excess of thionyl chloride or an anhydrous solvent.

  • Attach a reflux condenser fitted with a drying tube to the flask.

  • Gently heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent by distillation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

3. Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂).

  • Thionyl chloride is corrosive and reacts violently with water; handle with appropriate personal protective equipment (gloves, goggles, lab coat).

Visualizations

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start 4,4,4-Trifluorocrotonic Acid reagent Thionyl Chloride (SOCl2) start->reagent Reacts with reaction Reaction at Reflux start->reaction reagent->reaction distillation1 Distill off excess SOCl2 reaction->distillation1 distillation2 Fractional Distillation distillation1->distillation2 product Pure this compound distillation2->product G cluster_reactants Reactants cluster_products Products & Byproducts carboxylic_acid 4,4,4-Trifluorocrotonic Acid (R-COOH) acyl_chloride This compound (R-COCl) carboxylic_acid->acyl_chloride converts to so2 Sulfur Dioxide (SO2) carboxylic_acid->so2 generates hcl Hydrogen Chloride (HCl) carboxylic_acid->hcl generates chlorinating_agent Thionyl Chloride (SOCl2) chlorinating_agent->acyl_chloride facilitates

References

An In-depth Technical Guide on the Electrophilicity of 4,4,4-Trifluorocrotonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluorocrotonoyl chloride is a highly reactive α,β-unsaturated acyl chloride of significant interest in organic synthesis and drug discovery. The presence of a trifluoromethyl group profoundly influences the molecule's electronic properties, rendering the carbonyl carbon exceptionally electrophilic. This guide provides a comprehensive overview of the factors governing the electrophilicity of this compound, detailed experimental protocols for its synthesis and typical reactions, and an exploration of the potential role of trifluoromethylated compounds in cellular signaling pathways.

Core Concepts: Understanding the Electrophilicity

The notable electrophilicity of this compound arises from the synergistic effects of three key structural features: the acyl chloride moiety, the α,β-unsaturation, and the terminal trifluoromethyl group.

  • Acyl Chloride Functionality: The chlorine atom, being highly electronegative, withdraws electron density from the carbonyl carbon through an inductive effect. This inherent property of acyl chlorides makes them highly susceptible to nucleophilic attack.

  • α,β-Unsaturation: The carbon-carbon double bond conjugated to the carbonyl group allows for delocalization of electron density through resonance. This delocalization further increases the partial positive charge on the carbonyl carbon, enhancing its electrophilic character.

  • Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This strong inductive effect significantly depletes electron density from the entire crotonoyl system, with a pronounced impact on the carbonyl carbon, making it exceptionally electrophilic.[1][2][3] The introduction of a -CF₃ group is a known strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates.[1][2][4][5]

The convergence of these electronic effects makes this compound a powerful reagent for introducing the trifluorocrotonoyl moiety into a wide range of molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through the conversion of its corresponding carboxylic acid, 4,4,4-trifluorocrotonic acid. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis of the Precursor: 4,4,4-Trifluorocrotonic Acid

Synthesis_Workflow

Experimental Protocol: Conversion to this compound

The following is a generalized experimental protocol for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride. This can be adapted for the synthesis of this compound.

Materials:

  • 4,4,4-Trifluorocrotonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4,4-trifluorocrotonic acid in an anhydrous solvent.

  • Add a catalytic amount of anhydrous DMF to the solution.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Acyl_Chloride_Synthesis

Reactivity and Experimental Data

Due to its high electrophilicity, this compound readily reacts with a variety of nucleophiles. While specific quantitative kinetic data for this particular molecule is scarce in the public domain, its reactivity can be inferred from the behavior of similar α,β-unsaturated and trifluoromethylated acyl chlorides.

Reactions with Nucleophiles

Alcohols: The reaction with alcohols proceeds rapidly to form the corresponding esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Amines: Primary and secondary amines react vigorously with this compound to yield the corresponding amides. Due to the high reactivity, the reaction is often performed at low temperatures and in the presence of a suitable base to scavenge the generated HCl.

Spectroscopic Data as an Indicator of Electrophilicity
Compound ClassTypical ¹³C NMR Carbonyl Shift (ppm)
Ketones205 - 220
Aldehydes190 - 200
Acids and Esters 170 - 185
Acyl Chlorides (general) 160 - 185

Table 1: Typical ¹³C NMR Chemical Shifts for Carbonyl Carbons. The expected shift for this compound would be influenced by the combined electron-withdrawing effects.

Role in Drug Development and Potential Signaling Pathways

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][4][5] Trifluoromethylated compounds can exhibit improved oral bioavailability and better penetration of biological membranes.[1][2]

While there is no direct evidence linking this compound to specific signaling pathways, α,β-unsaturated carbonyl compounds are known to be reactive towards nucleophilic residues in proteins, such as cysteine. This reactivity can lead to the modulation of cellular signaling pathways. For instance, some α,β-unsaturated carbonyl compounds can activate the Nrf2-Keap1 pathway, a key regulator of cellular antioxidant responses, through Michael addition to cysteine residues in Keap1.

Signaling_Pathway_Hypothesis

The high electrophilicity of this compound makes it a valuable building block for synthesizing molecules that could potentially interact with and modulate such pathways. Further research is warranted to explore the biological activities of compounds derived from this reactive intermediate.

Conclusion

This compound is a highly electrophilic reagent with significant potential in organic synthesis and medicinal chemistry. Its reactivity is a consequence of the combined electron-withdrawing effects of the acyl chloride, the conjugated double bond, and the powerful trifluoromethyl group. While quantitative data on its electrophilicity remains to be fully elucidated, its synthetic utility is clear. The ability to introduce the trifluorocrotonoyl moiety opens avenues for the development of novel compounds with potentially interesting biological activities, including the modulation of cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals working with this versatile and reactive molecule.

References

The Reactivity of the Carbon-Carbon Double Bond in 4,4,4-Trifluorocrotonoyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluorocrotonoyl chloride is a highly reactive α,β-unsaturated acyl chloride. The presence of a trifluoromethyl group in conjugation with the carbonyl chloride functionality significantly influences the reactivity of the carbon-carbon double bond. This guide provides a comprehensive overview of the expected reactivity of this double bond, drawing upon established principles of organic chemistry and data from analogous trifluoromethyl-containing compounds. The discussion focuses on nucleophilic additions (Michael additions), cycloaddition reactions, and the influence of the trifluoromethyl group on electrophilic additions and polymerization. Detailed experimental protocols for key transformations, quantitative data from related systems, and mechanistic diagrams are provided to support researchers in utilizing this versatile building block in synthetic and medicinal chemistry.

Introduction

The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (CF3), in particular, is a key moiety in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This compound is a bifunctional reagent featuring a reactive acyl chloride and an electron-deficient carbon-carbon double bond. The potent electron-withdrawing nature of both the trifluoromethyl group and the acyl chloride functionality renders the β-carbon of the alkene highly electrophilic, making it an excellent Michael acceptor. This guide will delve into the reactivity of this activated double bond, providing a technical resource for its application in organic synthesis and drug discovery.

Synthesis of this compound

This compound is not commercially available in large quantities and is typically synthesized from 4,4,4-trifluorocrotonic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2]

General Experimental Protocol for the Synthesis of this compound

Reaction Scheme:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4,4-trifluorocrotonic acid.

  • Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[3]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction should be performed in a well-ventilated fume hood.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be purified by fractional distillation to yield the pure product.

Reactivity of the Carbon-Carbon Double Bond

The electronic properties of this compound are dominated by the strong inductive effect of the trifluoromethyl group and the resonance-withdrawing effect of the acyl chloride. This renders the carbon-carbon double bond highly susceptible to nucleophilic attack and enhances its reactivity as a dienophile in cycloaddition reactions.

Nucleophilic Addition (Michael Addition)

The most prominent reaction of the carbon-carbon double bond in this compound is the conjugate or Michael addition.[4][5] The β-carbon is highly electrophilic, readily accepting a wide range of soft nucleophiles.

Primary and secondary amines are expected to readily undergo a Michael addition to the double bond. However, due to the high reactivity of the acyl chloride group, this reaction will likely be followed by a rapid nucleophilic acyl substitution to form an amide. To favor the Michael addition, it may be necessary to use a less reactive derivative of the carboxylic acid, such as an ester (4,4,4-trifluorocrotonate), or to carefully control the reaction conditions.

Thiols are excellent soft nucleophiles and are expected to add efficiently to the β-position of the double bond.[6][7] Asymmetric sulfa-Michael additions to 4,4,4-trifluorocrotonates have been reported to proceed in high yields and enantioselectivities, suggesting that similar reactivity can be expected for the acyl chloride.[4]

Nucleophile (Thiol)CatalystSolventYield (%)Reference
ThiophenolBifunctional organocatalystToluene95[4]
4-MethoxythiophenolBifunctional organocatalystToluene98[4]
4-ChlorothiophenolBifunctional organocatalystToluene93[4]
Benzyl mercaptanBifunctional organocatalystToluene96[4]
Cycloaddition Reactions (Diels-Alder Reaction)

The electron-deficient nature of the double bond in this compound makes it a potent dienophile for Diels-Alder reactions.[8][9] This [4+2] cycloaddition provides a powerful method for the construction of six-membered rings containing a trifluoromethyl group.

The reaction is expected to proceed with a variety of electron-rich dienes. The regioselectivity and stereoselectivity of the reaction will be governed by the electronic and steric properties of both the diene and the dienophile. Lewis acid catalysis can be employed to enhance the reaction rate and selectivity.[10]

Electrophilic Addition

In contrast to its high reactivity towards nucleophiles, the carbon-carbon double bond in this compound is significantly deactivated towards electrophilic attack.[11] The strong electron-withdrawing groups reduce the electron density of the double bond, making it a poor nucleophile.[12][13] Electrophilic addition reactions, such as halogenation or hydrohalogenation, are expected to be sluggish and require harsh reaction conditions.

Polymerization

The activated double bond of this compound suggests its potential as a monomer for polymerization. Both radical and anionic polymerization mechanisms could be envisioned. The polymerization of other fluorinated acrylates and related monomers is well-documented and often leads to polymers with unique properties.[14][15]

Mandatory Visualizations

Reaction Mechanisms

Michael_Addition cluster_reactants Reactants cluster_products Products acceptor This compound adduct Michael Adduct acceptor->adduct 1. Base 2. Nucleophilic attack at β-carbon nucleophile Nucleophile (Nu-H) nucleophile->adduct

Caption: General mechanism of a Michael addition reaction.

Diels_Alder cluster_reactants Reactants cluster_products Products dienophile This compound (Dienophile) cycloadduct Cyclohexene derivative dienophile->cycloadduct [4+2] Cycloaddition diene Conjugated Diene diene->cycloadduct

Caption: General scheme of a Diels-Alder reaction.

Experimental Workflow

experimental_workflow start Start: 4,4,4-Trifluorocrotonic Acid synthesis Synthesis of Acyl Chloride (e.g., with SOCl₂) start->synthesis purification1 Purification (Distillation) synthesis->purification1 acyl_chloride This compound purification1->acyl_chloride reaction Reaction at C=C bond (e.g., Michael Addition) acyl_chloride->reaction purification2 Purification (Chromatography) reaction->purification2 product Final Product purification2->product

Caption: Proposed workflow for synthesis and reaction.

Applications in Drug Development

The dual reactivity of this compound makes it a valuable tool in drug discovery and development. The acyl chloride moiety can be readily converted to amides, esters, or other carboxylic acid derivatives, allowing for its incorporation into a wide range of molecular scaffolds.[3] The activated double bond can serve as a handle for covalent modification of biological targets, such as cysteine residues in proteins, through Michael addition. This makes it a potential warhead for the design of covalent inhibitors, a strategy that has gained significant traction in modern drug design.

Conclusion

The carbon-carbon double bond in this compound is a highly versatile functional group. Its reactivity is dominated by the strong electron-withdrawing effects of the adjacent trifluoromethyl and acyl chloride groups. This leads to a pronounced susceptibility to nucleophilic attack via Michael addition and enhanced reactivity as a dienophile in Diels-Alder reactions. Conversely, the double bond is deactivated towards electrophilic addition. This predictable and tunable reactivity, coupled with the presence of a reactive acyl chloride, makes this compound a valuable and powerful building block for the synthesis of complex fluorinated molecules with potential applications in medicinal chemistry and materials science. Further exploration of the specific reaction conditions and substrate scope for this compound is warranted to fully exploit its synthetic potential.

References

Theoretical Studies on 4,4,4-Trifluorocrotonoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 4,4,4-Trifluorocrotonoyl chloride, a fluorinated organic compound of interest in synthetic chemistry and drug development. While direct theoretical studies on this specific molecule are not extensively available in public literature, this document extrapolates from computational analyses of analogous compounds, such as crotonoyl chloride and other trifluoromethyl-substituted carbonyl compounds, to predict its electronic structure, reactivity, and spectroscopic properties. This guide also presents a plausible synthetic protocol and discusses potential applications based on the established reactivity of acyl chlorides and trifluoromethylated synthons. The information is intended to serve as a foundational resource for researchers and professionals working with this and related molecules.

Introduction

This compound is a reactive chemical intermediate that combines the functionalities of an acyl chloride and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electrophilicity of the carbonyl carbon and the overall reactivity of the molecule. Acyl chlorides are versatile reagents in organic synthesis, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and other carbonyl derivatives. The trifluoromethyl moiety is a key pharmacophore in many pharmaceutical agents, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Understanding the theoretical underpinnings of this compound is crucial for its effective utilization in the synthesis of novel compounds with potential therapeutic applications.

Predicted Molecular Properties and Reactivity

The molecular properties of this compound can be inferred from theoretical studies on similar structures. The strong inductive effect of the -CF3 group is anticipated to have a profound impact on the electronic distribution and geometry of the molecule.

Electronic Structure

The carbon atom of the carbonyl group in acyl chlorides is inherently electrophilic due to the electronegativity of the oxygen and chlorine atoms. In this compound, the potent electron-withdrawing nature of the trifluoromethyl group, transmitted through the carbon-carbon double bond, is expected to further increase the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes it an excellent substrate for nucleophilic attack.

Reactivity

Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution.[1][2] The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion. The enhanced electrophilicity of the carbonyl carbon in this compound suggests that it will be more reactive towards nucleophiles compared to its non-fluorinated analog, crotonoyl chloride.

Expected Reactions:

  • Hydrolysis: Reaction with water to form 4,4,4-trifluorocrotonic acid.

  • Alcoholysis: Reaction with alcohols to yield the corresponding esters.

  • Aminolysis: Reaction with ammonia or primary/secondary amines to produce amides.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

The trifluoromethyl group is generally stable under these reaction conditions, making this compound a suitable reagent for introducing the trifluorocrotonoyl moiety into various molecular scaffolds.

Quantitative Data

Due to the limited availability of direct experimental and theoretical data for this compound, the following tables summarize known physical properties and predicted spectroscopic data based on analogous compounds.

Table 1: Physical and Chemical Properties

PropertyValue (Predicted/Reported)Source
Molecular Formula C4H2ClF3OChemical Supplier
Molecular Weight 158.51 g/mol Chemical Supplier
Boiling Point Not available-
Density Not available-
Appearance Colorless to light-yellow liquid (expected)Analogy

Table 2: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts / FrequenciesNotes
¹H NMR δ 6.5-7.5 ppm (olefinic protons)The electron-withdrawing CF3 group will likely shift these protons downfield compared to crotonoyl chloride.[3]
¹³C NMR δ 160-170 ppm (C=O), δ 120-140 ppm (olefinic carbons), δ 115-125 ppm (CF3, quartet)The carbonyl carbon will be significantly deshielded. The CF3 carbon will appear as a quartet due to C-F coupling.
¹⁹F NMR δ -60 to -75 ppm (singlet or triplet)The chemical shift is typical for a CF3 group adjacent to a double bond. Coupling to olefinic protons may be observed.
IR 1780-1820 cm⁻¹ (C=O stretch)The carbonyl stretching frequency is expected to be high due to the electron-withdrawing effects of both the chlorine and trifluoromethyl groups.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound based on established methods for the preparation of other acyl chlorides.[4]

Synthesis of this compound from 4,4,4-Trifluorocrotonic acid

Materials:

  • 4,4,4-Trifluorocrotonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • To a solution of 4,4,4-trifluorocrotonic acid in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (approximately 1.2-1.5 equivalents) to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Monitor the reaction progress by taking small aliquots and analyzing them by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO₂). All glassware should be thoroughly dried to prevent hydrolysis of the acyl chloride.

Visualizations

Synthetic Pathway

Synthesis 4,4,4-Trifluorocrotonic_Acid 4,4,4-Trifluorocrotonic Acid Reaction Chlorination 4,4,4-Trifluorocrotonic_Acid->Reaction Thionyl_Chloride SOCl₂ Thionyl_Chloride->Reaction DMF_cat DMF (cat.) DMF_cat->Reaction Product 4,4,4-Trifluorocrotonoyl Chloride Reaction->Product Byproducts SO₂ + HCl Reaction->Byproducts

Caption: Proposed synthesis of this compound.

Reactivity and Applications

Reactivity cluster_reagents Nucleophiles cluster_products Potential Products H2O Water TFCC 4,4,4-Trifluorocrotonoyl Chloride H2O->TFCC ROH Alcohol ROH->TFCC R2NH Amine R2NH->TFCC Arene Aromatic Ring (with Lewis Acid) Arene->TFCC Carboxylic_Acid 4,4,4-Trifluorocrotonic Acid TFCC->Carboxylic_Acid Hydrolysis Ester Trifluorocrotonate Ester TFCC->Ester Alcoholysis Amide Trifluorocrotonamide TFCC->Amide Aminolysis Ketone Aryl Ketone TFCC->Ketone Friedel-Crafts Acylation

Caption: Reactivity of this compound.

Conclusion

This compound is a promising building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. While direct theoretical examinations of this compound are sparse, a solid understanding of its properties and reactivity can be established through the analysis of analogous structures. The heightened electrophilicity of its carbonyl carbon, a consequence of the trifluoromethyl group's inductive effect, renders it highly susceptible to nucleophilic attack, facilitating the construction of a diverse array of derivatives. The experimental protocols and predictive data presented in this guide are intended to equip researchers with the necessary information to explore the full synthetic potential of this versatile reagent. Further computational and experimental studies are encouraged to fully elucidate the unique characteristics of this compound.

References

An In-depth Technical Guide to 4,4,4-Trifluorocrotonoyl Chloride: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluorocrotonoyl chloride, a fluorinated organic compound, serves as a valuable building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its trifluoromethyl group imparts unique chemical and physiological properties to target compounds. This technical guide provides a comprehensive overview of the probable synthetic routes to this compound, based on established chemical principles, and compiles its known physical and chemical properties. Detailed experimental protocols for the synthesis of its precursor and its conversion to the final product are presented, alongside structured data tables and workflow diagrams to facilitate understanding and practical application.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is a particularly important moiety in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound (CAS No. 406-92-8) is a reactive acyl chloride functionalized with a terminal trifluoromethyl group, making it a key intermediate for the incorporation of this important structural motif. While the specific historical details of its initial discovery are not prominently documented in readily available literature, its synthesis logically follows from its carboxylic acid precursor, 4,4,4-Trifluorocrotonic acid.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 406-92-8[1]
Molecular Formula C₄H₂ClF₃O[1]
Molecular Weight 158.51 g/mol [1]
Appearance Colorless liquid-
Boiling Point Not available[2]
Melting Point Not available[2]
Density Not available-
Purity Typically >95%[2]

Synthesis of this compound

The most plausible and widely practiced synthetic route to this compound involves the conversion of its corresponding carboxylic acid, 4,4,4-Trifluorocrotonic acid. This transformation is a standard procedure in organic synthesis, commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis of the Precursor: 4,4,4-Trifluorocrotonic Acid

The necessary precursor, 4,4,4-Trifluorocrotonic acid, can be synthesized via several methods. A common approach involves the reaction of a trifluoro-substituted starting material followed by functional group manipulations.

Conversion to this compound

The conversion of 4,4,4-Trifluorocrotonic acid to the acyl chloride is a critical step. The choice of chlorinating agent can depend on the desired purity, scale of the reaction, and the tolerance of other functional groups.

Diagram 1: Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for this compound cluster_precursor Precursor Synthesis cluster_conversion Acyl Chloride Formation Trifluoro_Starting_Material Trifluoro-substituted Starting Material Intermediate Intermediate Trifluoro_Starting_Material->Intermediate Reaction Trifluorocrotonic_Acid 4,4,4-Trifluorocrotonic Acid Intermediate->Trifluorocrotonic_Acid Hydrolysis/Oxidation Product This compound Trifluorocrotonic_Acid->Product Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->Product

Caption: General Synthesis Workflow for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound based on standard laboratory procedures for the synthesis of analogous compounds.

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol describes the conversion of 4,4,4-Trifluorocrotonic acid to its acyl chloride using thionyl chloride. This is a common and effective method.

Diagram 2: Experimental Workflow with Thionyl Chloride

Thionyl_Chloride_Workflow Workflow for Synthesis with Thionyl Chloride Start Start: 4,4,4-Trifluorocrotonic Acid and Thionyl Chloride Reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Reflux condenser Start->Reaction Heating Heating: - Reflux for 2-4 hours Reaction->Heating Distillation Removal of Excess SOCl₂: - Distillation or rotary evaporation Heating->Distillation Purification Purification: - Fractional distillation under  reduced pressure Distillation->Purification Final_Product Product: This compound Purification->Final_Product

Caption: Workflow for Synthesis with Thionyl Chloride.

Materials:

  • 4,4,4-Trifluorocrotonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene, optional)

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, place 4,4,4-Trifluorocrotonic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Quantitative Data (Hypothetical):

Table 2: Reaction Parameters for Thionyl Chloride Method

ParameterValue
**Reactant Ratio (Acid:SOCl₂) **1 : 2.5
Reaction Temperature Reflux (~80 °C)
Reaction Time 3 hours
Yield (Typical) 85-95%
Protocol 2: Synthesis of this compound using Oxalyl Chloride

This protocol utilizes oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), which can be a milder alternative to thionyl chloride.[3]

Diagram 3: Experimental Workflow with Oxalyl Chloride

Oxalyl_Chloride_Workflow Workflow for Synthesis with Oxalyl Chloride Start Start: 4,4,4-Trifluorocrotonic Acid, Oxalyl Chloride, cat. DMF Reaction Reaction Setup: - Anhydrous solvent (e.g., CH₂Cl₂) - Inert atmosphere (N₂ or Ar) Start->Reaction Stirring Stirring at Room Temperature: - Monitor gas evolution (CO, CO₂, HCl) Reaction->Stirring Evaporation Solvent Removal: - Rotary evaporation Stirring->Evaporation Purification Purification: - Distillation under reduced pressure Evaporation->Purification Final_Product Product: This compound Purification->Final_Product

Caption: Workflow for Synthesis with Oxalyl Chloride.

Materials:

  • 4,4,4-Trifluorocrotonic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous dimethylformamide (DMF, catalytic amount)

  • Dry glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 4,4,4-Trifluorocrotonic acid in anhydrous dichloromethane in a dry, round-bottomed flask under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude product can be purified by distillation under reduced pressure.

Quantitative Data (Hypothetical):

Table 3: Reaction Parameters for Oxalyl Chloride Method

ParameterValue
**Reactant Ratio (Acid:(COCl)₂) **1 : 1.3
Catalyst (DMF) 1-2 mol%
Reaction Temperature Room Temperature
Reaction Time 2 hours
Yield (Typical) >90%

Spectroscopic Data

Table 4: Predicted Spectroscopic Data for this compound

SpectroscopyCharacteristic Signals
¹H NMR Two vinyl protons with coupling, showing characteristic splitting patterns. The proton alpha to the carbonyl will be downfield.
¹³C NMR Carbonyl carbon (~160-170 ppm), two vinyl carbons, and a trifluoromethyl carbon (quartet due to C-F coupling).
¹⁹F NMR A singlet for the -CF₃ group.
IR Strong C=O stretch for the acyl chloride (~1780-1815 cm⁻¹), C=C stretch, and strong C-F stretches.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It will likely react with water and other nucleophiles, releasing HCl gas. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable synthetic intermediate. While its specific discovery history is not well-documented, its synthesis from 4,4,4-Trifluorocrotonic acid is straightforward using standard chlorinating agents. The protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize and utilize this important fluorinated building block in their work. The unique properties conferred by the trifluoromethyl group will continue to make this and similar reagents essential in the development of new pharmaceuticals and agrochemicals.

References

Methodological & Application

Application Notes and Protocols: Acylation Reactions Using 4,4,4-Trifluorocrotonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorocrotonoyl chloride is a reactive acylating agent with potential applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group (CF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document provides an overview of the potential applications of this compound in N-acylation and Friedel-Crafts acylation reactions, including generalized experimental protocols and logical workflows.

I. N-Acylation of Amines

The reaction of this compound with primary and secondary amines is expected to proceed readily to form the corresponding N-(4,4,4-trifluorocrotonoyl) amides. These amides can serve as valuable intermediates in drug discovery programs.

Generalized Experimental Protocol: N-Acylation

Materials:

  • This compound

  • Amine substrate (e.g., aniline, benzylamine)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq.) and the chosen aprotic solvent. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add the base (1.1 - 1.5 eq.) to the stirred solution.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same aprotic solvent to the reaction mixture via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM). Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(4,4,4-trifluorocrotonoyl) amide.

Hypothetical Quantitative Data for N-Acylation

The following table presents hypothetical data for the N-acylation of various amines with this compound, based on typical yields for similar reactions.

EntryAmine SubstrateBaseSolventTime (h)Yield (%)
1AnilineTriethylamineDCM285-95
24-MethoxyanilinePyridineTHF380-90
3BenzylamineDIPEAAcetonitrile1.590-98
4MorpholineTriethylamineDCM288-96

N-Acylation Workflow Diagram

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification amine Amine Substrate (1.0 eq) reaction Stir at 0°C to RT (1-4 h) amine->reaction solvent1 Aprotic Solvent solvent1->reaction base Base (1.1-1.5 eq) base->reaction acyl_chloride 4,4,4-Trifluorocrotonoyl chloride (1.0-1.2 eq) acyl_chloride->reaction Slow Addition quench Quench (aq. NaHCO₃) reaction->quench extract Extraction quench->extract wash Wash (H₂O, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purification dry->purify product N-(4,4,4-trifluorocrotonoyl) amide purify->product

N-Acylation Experimental Workflow.

II. Friedel-Crafts Acylation

The Friedel-Crafts acylation of aromatic compounds with this compound, in the presence of a Lewis acid catalyst, would lead to the formation of aryl vinyl ketones.[1] These products are versatile intermediates for the synthesis of more complex molecules. The electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the acyl chloride and the stability of the resulting acylium ion.

Generalized Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • This compound

  • Aromatic substrate (e.g., Benzene, Toluene, Anisole)

  • Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂), Nitrobenzene)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Catalyst Suspension: To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the Lewis acid catalyst (1.1 - 2.0 eq.). Cool the suspension to 0 °C.

  • Formation of Acylium Ion Complex: Slowly add this compound (1.0 eq.) to the stirred suspension.

  • Addition of Aromatic Substrate: Add the aromatic substrate (1.0 - 1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature or heat to reflux as required. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, carefully pour the reaction mixture onto crushed ice and add dilute HCl to decompose the catalyst complex.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.

Hypothetical Quantitative Data for Friedel-Crafts Acylation

The following table presents hypothetical data for the Friedel-Crafts acylation of various aromatic compounds with this compound.

EntryAromatic SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzeneAlCl₃CS₂25470-80
2TolueneAlCl₃DCM0 - 25375-85 (p-isomer)
3AnisoleFeCl₃Nitrobenzene25660-70 (p-isomer)
4NaphthaleneAlCl₃DCM0 - 25565-75

Friedel-Crafts Acylation Signaling Pathway (Logical Diagram)

Friedel_Crafts_Acylation cluster_reactants Reactants acyl_chloride 4,4,4-Trifluorocrotonoyl chloride acylium_complex Acylium Ion-Lewis Acid Complex Formation acyl_chloride->acylium_complex lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_complex aromatic Aromatic Compound electrophilic_attack Electrophilic Attack by Aromatic Ring aromatic->electrophilic_attack acylium_complex->electrophilic_attack sigma_complex Sigma Complex (Arenium Ion) electrophilic_attack->sigma_complex deprotonation Deprotonation & Catalyst Regeneration sigma_complex->deprotonation product_complex Product-Lewis Acid Complex deprotonation->product_complex hydrolysis Aqueous Workup (Hydrolysis) product_complex->hydrolysis final_product Aryl Vinyl Ketone hydrolysis->final_product

Logical Flow of Friedel-Crafts Acylation.

III. Safety Precautions

  • This compound is expected to be a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Lewis acids such as aluminum chloride react violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.

  • The workup of Friedel-Crafts reactions can be exothermic and may release HCl gas. Perform the quenching step slowly and in a fume hood.

IV. Conclusion

This compound holds promise as a valuable reagent for introducing the trifluoromethylated crotonoyl moiety into organic molecules. The generalized protocols and workflows provided herein offer a starting point for researchers interested in exploring its utility in N-acylation and Friedel-Crafts acylation reactions. It is crucial to reiterate that these are generalized procedures, and specific reaction conditions will require optimization for each substrate. Further research is needed to fully elucidate the scope and limitations of this reagent in synthetic chemistry.

References

Application Notes and Protocols for Amide Synthesis using 4,4,4-Trifluorocrotonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of amides using 4,4,4-Trifluorocrotonoyl chloride. Amides are a crucial functional group in a vast array of organic molecules, including many pharmaceuticals. The introduction of a trifluoromethyl group, as present in this compound, can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This protocol is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines with acyl chlorides. While specific quantitative data for reactions involving this compound is not extensively available in published literature, this guide provides a robust starting point for its use in synthesis, based on established chemical principles and analogous reactions.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry. The reaction of an acyl chloride with a primary or secondary amine is a widely used and efficient method for creating this linkage. This compound is an α,β-unsaturated acyl chloride containing a trifluoromethyl group, making it a valuable building block for the synthesis of novel, fluorinated bioactive molecules. The trifluoromethyl group is a key pharmacophore that can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The protocol detailed below adapts the general principles of the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base to neutralize the hydrogen chloride byproduct.[1][2][3] This method is known for its high yields and broad applicability with a variety of amines.

Chemical Properties and Safety Information

This compound

PropertyValue
Molecular FormulaC4H2ClF3O
Molecular Weight158.51 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~105-107 °C (estimated)
ReactivityReacts with nucleophiles such as amines, alcohols, and water. The α,β-unsaturation also allows for conjugate addition reactions.
HazardsCorrosive, lachrymator. Reacts with water to produce HCl. Causes severe skin burns and eye damage.[4]

Safety Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Ensure all glassware is dry, as the compound reacts with water.

  • Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of spills.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol outlines a general method for the reaction of this compound with a generic primary or secondary amine. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, diethyl ether)[]

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (e-g., nitrogen or argon)

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Addition of Base: Add the tertiary amine base (1.1-1.5 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0-1.2 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-30 minutes. The reaction is often exothermic.[][7]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.

Illustrative Reaction Data

The following table provides hypothetical, yet realistic, quantitative data for the synthesis of amides from this compound with various amines, based on typical yields for Schotten-Baumann reactions.[9] These values should serve as a guideline for expected outcomes.

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-phenyl-4,4,4-trifluorocrotonamide485-95
2BenzylamineN-benzyl-4,4,4-trifluorocrotonamide290-98
3Morpholine1-(4,4,4-trifluorocrotonoyl)morpholine288-96
4DiethylamineN,N-diethyl-4,4,4-trifluorocrotonamide380-90

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the general reaction mechanism.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in Anhydrous DCM add_base Add Tertiary Amine Base prep_amine->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Slowly Add 4,4,4-Trifluorocrotonoyl Chloride cool->add_acyl_chloride stir Stir at Room Temperature add_acyl_chloride->stir quench Quench with Aqueous Solution stir->quench extract Extract with DCM quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for the synthesis of amides from this compound.

Caption: General reaction scheme for the formation of an amide from this compound.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of amides using this compound. This versatile building block allows for the introduction of a trifluoromethylated, unsaturated moiety into a wide range of molecules, which is of significant interest in the field of drug discovery and development. By following the outlined procedures and adhering to the safety precautions, researchers can effectively utilize this reagent to synthesize novel compounds with potentially enhanced biological properties. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields.

References

Application Notes and Protocols: 4,4,4-Trifluorocrotonoyl Chloride in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated heterocycles are a cornerstone in modern medicinal chemistry and drug discovery. The incorporation of fluorine atoms into heterocyclic scaffolds can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4,4,4-Trifluorocrotonoyl chloride is a highly reactive α,β-unsaturated acyl chloride, making it a potentially valuable, yet underutilized, building block for the synthesis of various trifluoromethyl-containing heterocycles. Its dual reactivity, stemming from the electrophilic acyl chloride and the Michael acceptor system, allows for versatile applications in cycloaddition and condensation reactions. These notes provide an overview of the expected synthetic applications of this compound in the construction of fluorinated pyrazoles, pyrimidines, and other heterocyclic systems, based on established chemical principles and reactions of analogous compounds.

Expected Synthetic Applications

Based on the reactivity of similar α,β-unsaturated systems, this compound is anticipated to react with a variety of binucleophiles to yield a range of fluorinated heterocycles. The general reaction mechanism involves an initial nucleophilic attack at the acyl chloride, followed by an intramolecular Michael addition to the trifluoromethyl-activated double bond.

Synthesis of Trifluoromethyl-Substituted Pyrazolines and Pyrazoles

The reaction of this compound with hydrazine and its derivatives is expected to produce trifluoromethyl-substituted pyrazolines. The initial step would be the formation of a hydrazide, which then undergoes an intramolecular cyclization via Michael addition. Subsequent oxidation of the resulting pyrazoline would lead to the corresponding aromatic pyrazole.

Logical Workflow for Pyrazole Synthesis

reagent1 4,4,4-Trifluorocrotonoyl chloride intermediate1 Acylhydrazide Intermediate reagent1->intermediate1 Acylation reagent2 Hydrazine (R-NH-NH2) reagent2->intermediate1 intermediate2 5-(Trifluoromethyl) -pyrazolin-3-one intermediate1->intermediate2 Intramolecular Michael Addition product 3-(Trifluoromethyl) -pyrazole intermediate2->product Oxidation oxidant Oxidizing Agent (e.g., DDQ, MnO2) oxidant->product reagent1 4,4,4-Trifluorocrotonoyl chloride intermediate N-Acyl(thio)urea Intermediate reagent1->intermediate Acylation reagent2 Urea or Thiourea reagent2->intermediate product 6-(Trifluoromethyl)-dihydropyrimidin -4(1H)-one (or -thione) intermediate->product Intramolecular Cyclization

Application of 4,4,4-Trifluorocrotonoyl Chloride in Medicinal Chemistry: A Versatile Building Block for Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity. 4,4,4-Trifluorocrotonoyl chloride emerges as a valuable, yet underutilized, building block for the synthesis of bioactive molecules. Its α,β-unsaturated carbonyl system, activated by the electron-withdrawing trifluoromethyl group, makes it an excellent Michael acceptor, rendering it particularly suitable for the design of covalent inhibitors that can form stable bonds with nucleophilic residues in target proteins. This application note details the utility of this compound in the synthesis of potent enzyme inhibitors, with a focus on its application in developing covalent modifiers of therapeutic targets.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of covalent inhibitors . The trifluoromethyl group enhances the electrophilicity of the β-carbon in the crotonoyl scaffold, making it highly susceptible to nucleophilic attack from amino acid residues such as cysteine or lysine within a protein's active site. This targeted covalent modification can lead to irreversible or slowly reversible inhibition, often resulting in enhanced potency and prolonged duration of action.

A notable example is in the development of inhibitors for enzymes with a catalytic cysteine, such as certain proteases, kinases, and isomerases. While direct use of this compound is not extensively documented, the closely related 2-trifluoromethyl acrylamide scaffold has been successfully employed to create potent inhibitors of Protein Disulfide Isomerase (PDI), an enzyme implicated in thrombosis.[1][2][3] This highlights the potential of the trifluoromethylated α,β-unsaturated carbonyl motif as a "warhead" for covalent drugs.

Data Presentation: Biological Activity of Related Covalent Inhibitors

The following table summarizes the in-vitro activity of 2-trifluoromethyl acrylamide derivatives as PDI inhibitors, demonstrating the potential of this class of compounds. It is anticipated that derivatives of this compound would exhibit similar or modulated activity profiles.

Compound IDStructurePDI Inhibition IC₅₀ (µM)[1][2]
2d 2-trifluoromethyl acrylamide derivativePotent inhibitor
14d Optimized 2-trifluoromethyl acrylamide derivative0.48 ± 0.004
PACMA31 Reference PDI inhibitorLess potent than 2d

Experimental Protocols

Protocol 1: General Synthesis of 4,4,4-Trifluoro-N-arylcrotonamides

This protocol describes a general method for the acylation of primary or secondary amines with this compound to generate the corresponding amides, which can then be evaluated as covalent inhibitors.

Materials:

  • This compound

  • Substituted aniline or aliphatic amine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,4,4-trifluoro-N-arylcrotonamide.

Protocol 2: In-vitro Evaluation of PDI Inhibition

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against Protein Disulfide Isomerase (PDI).

Materials:

  • Human recombinant PDI

  • Insulin

  • Dithiothreitol (DTT)

  • Phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the test compound at various concentrations to a solution of PDI in phosphate buffer.

  • Incubate the enzyme and inhibitor mixture for 30 minutes at room temperature.

  • Initiate the reaction by adding a solution of insulin.

  • Start the turbidity measurement by adding DTT to the wells.

  • Monitor the increase in absorbance at 650 nm over time using a microplate reader. The aggregation of the B-chain of insulin upon reduction of its disulfide bonds by PDI causes an increase in turbidity.

  • Calculate the rate of reaction and determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Covalent Inhibitors cluster_evaluation Biological Evaluation start Start: 4,4,4-Trifluorocrotonoyl chloride + Amine reaction Acylation Reaction (DCM, Et3N, 0°C to RT) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product Purified 4,4,4-Trifluoro-N-arylcrotonamide purification->product incubation Incubate PDI with Test Compound product->incubation Test Compound assay Insulin Turbidity Assay (add Insulin, then DTT) incubation->assay measurement Measure Absorbance (650 nm) assay->measurement analysis Calculate IC50 Value measurement->analysis

Caption: Experimental workflow for the synthesis and biological evaluation of 4,4,4-trifluorocrotonamide-based covalent inhibitors.

signaling_pathway inhibitor 4,4,4-Trifluorocrotonoyl Derivative (Inhibitor) PDI Protein Disulfide Isomerase (PDI) (Active Site Cysteine) inhibitor->PDI Covalent Modification covalent_adduct Inhibited PDI (Covalent Adduct) PDI->covalent_adduct disulfide_reduction Reduction of Disulfide Bonds in Substrate Proteins PDI->disulfide_reduction Catalyzes covalent_adduct->disulfide_reduction Inhibits protein_misfolding Protein Misfolding & Aggregation disulfide_reduction->protein_misfolding thrombosis Thrombosis protein_misfolding->thrombosis

Caption: Mechanism of action of 4,4,4-trifluorocrotonoyl-based covalent inhibitors targeting PDI to prevent thrombosis.

References

Application Notes and Protocols: Friedel-Crafts Acylation with 4,4,4-Trifluorocrotonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Friedel-Crafts acylation of aromatic compounds using 4,4,4-Trifluorocrotonoyl chloride. This reaction is a valuable method for the synthesis of (E)-1-aryl-4,4,4-trifluorobut-2-en-1-ones, which are important building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] The use of this compound as the acylating agent allows for the direct incorporation of a trifluoromethylated α,β-unsaturated ketone moiety. The trifluoromethyl group is a key pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The resulting enone functionality also serves as a versatile handle for further chemical transformations.

This document outlines the general principles, substrate scope, and detailed experimental procedures for performing this reaction, along with data presentation in tabular format and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a σ-complex (arenium ion). Subsequent deprotonation of the σ-complex restores the aromaticity of the ring and yields the desired aryl trifluoromethyl vinyl ketone.[3][4]

Due to the electron-withdrawing nature of the resulting ketone product, the aromatic ring is deactivated towards further acylation, which generally prevents polysubstitution—a common side reaction in Friedel-Crafts alkylations.[5][6]

Data Presentation

The following tables summarize the expected reaction conditions and potential outcomes for the Friedel-Crafts acylation of various aromatic substrates with this compound. Please note that these are representative examples, and optimization may be required for specific substrates.

Table 1: Reaction Parameters for Friedel-Crafts Acylation with this compound

Aromatic SubstrateLewis Acid (Equivalents)SolventTemperature (°C)Reaction Time (h)Expected Major Product(s)
BenzeneAlCl₃ (1.2)Dichloromethane (DCM)0 to rt2-4(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one
TolueneAlCl₃ (1.2)Dichloromethane (DCM)0 to rt2-44-methylphenyl and 2-methylphenyl isomers
AnisoleAlCl₃ (1.5)Dichloromethane (DCM)-20 to 01-34-methoxyphenyl isomer
NaphthaleneAlCl₃ (1.2)1,2-Dichloroethane (DCE)0 to rt3-61-naphthyl and 2-naphthyl isomers
ThiopheneSnCl₄ (1.2)1,2-Dichloroethane (DCE)0 to rt4-82-thienyl isomer

Table 2: Influence of Aromatic Substrate on Reactivity and Regioselectivity

Aromatic SubstrateRelative ReactivityDirecting Group EffectExpected Regioselectivity
BenzeneBaseline-Monosubstitution
TolueneMore reactive than benzene-CH₃ (ortho, para-directing)Primarily para-isomer due to sterics
AnisoleMuch more reactive than benzene-OCH₃ (ortho, para-directing)Primarily para-isomer
NaphthaleneMore reactive than benzene-Primarily α-substitution
NitrobenzeneDeactivated-NO₂ (meta-directing)Reaction is unlikely to proceed

Experimental Protocols

General Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous conditions are crucial; all glassware should be oven-dried, and anhydrous solvents should be used.

  • Lewis acids such as aluminum chloride are corrosive and react violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • This compound is a corrosive and moisture-sensitive acyl chloride.

Protocol 1: Friedel-Crafts Acylation of Benzene with this compound

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anhydrous Benzene

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and anhydrous benzene (1.5 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one.

Protocol 2: Friedel-Crafts Acylation of Anisole with this compound

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anhydrous Anisole

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents) and anhydrous dichloromethane.

  • Cool the slurry to -20 °C using a dry ice/acetone bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the AlCl₃ slurry.

  • Following this, add a solution of anhydrous anisole (1.1 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C to 0 °C for 1-3 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography to yield primarily (E)-1-(4-methoxyphenyl)-4,4,4-trifluorobut-2-en-1-one.

Mandatory Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation AcylChloride This compound AcyliumComplex Acylium Ion-Lewis Acid Complex AcylChloride->AcyliumComplex + AlCl₃ LewisAcid AlCl₃ AcyliumIon Acylium Ion (Electrophile) AcyliumComplex->AcyliumIon - AlCl₄⁻ AromaticRing Aromatic Ring (e.g., Benzene) SigmaComplex σ-Complex (Arenium Ion) AromaticRing->SigmaComplex + Acylium Ion Product (E)-1-Aryl-4,4,4-trifluorobut-2-en-1-one SigmaComplex->Product - H⁺ Byproducts H⁺ + AlCl₄⁻ → HCl + AlCl₃

Caption: General mechanism of the Friedel-Crafts acylation.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification_analysis Purification & Analysis ReactionSetup Reaction Setup (Anhydrous) ReagentAddition Slow Addition of Reagents at Low Temperature ReactionSetup->ReagentAddition ReactionMonitoring Monitor Progress by TLC ReagentAddition->ReactionMonitoring Quenching Quench with Ice/HCl ReactionMonitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Wash with Acid, Base, Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow for the synthesis and purification.

Applications in Drug Development and Research

The synthesized (E)-1-aryl-4,4,4-trifluorobut-2-en-1-ones are valuable intermediates for the development of novel therapeutics and functional materials.

  • Medicinal Chemistry: The trifluoromethyl group can improve the pharmacokinetic profile of drug candidates. The α,β-unsaturated ketone moiety is a Michael acceptor and can be used to form covalent bonds with biological targets, a strategy employed in the design of certain enzyme inhibitors.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can enhance the efficacy and stability of pesticides and herbicides.

  • Materials Science: Fluorinated organic molecules are used in the development of liquid crystals, polymers, and other advanced materials with unique electronic and physical properties.

Conclusion

The Friedel-Crafts acylation with this compound provides a direct and efficient route to synthesize biologically and materially relevant trifluoromethylated α,β-unsaturated ketones. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and application of this important class of compounds. Careful control of reaction conditions, particularly temperature and stoichiometry of the Lewis acid, is crucial for achieving high yields and selectivity.

References

Application Notes and Protocols for Esterification Reactions with 4,4,4-Trifluorocrotonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of trifluoromethylated esters via the esterification of alcohols with 4,4,4-Trifluorocrotonoyl chloride. The inclusion of the trifluoromethyl group is a key strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.

Introduction

The trifluoromethyl group is a crucial substituent in modern drug design due to its unique electronic properties and steric profile. This compound is a reactive building block that allows for the direct incorporation of a trifluoromethylated crotonate moiety into a target molecule. This is particularly valuable in the development of novel therapeutics where fine-tuning of pharmacokinetic and pharmacodynamic properties is essential.

The esterification reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. An alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Key Applications

  • Medicinal Chemistry: Introduction of the trifluoromethyl group can significantly alter the biological activity and metabolic profile of a molecule.

  • Drug Development: Used to create libraries of novel ester derivatives for high-throughput screening and lead optimization.

  • Materials Science: Synthesis of fluorinated polymers and materials with unique properties.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the esterification of various alcohols with this compound. Please note that these are representative examples, and optimization may be necessary for specific substrates.

EntryAlcohol SubstrateBaseSolventReaction Time (h)Temperature (°C)Yield (%)
1EthanolPyridineDCM20 to rt92
2IsopropanolTriethylamineTHF30 to rt88
3PhenolDMAPAcetonitrile4rt85
4Benzyl AlcoholPyridineDCM2.50 to rt90
5tert-ButanolTriethylamineTHF6rt75

Note: Yields are isolated yields after purification.

Experimental Protocols

General Protocol for the Esterification of a Primary Alcohol

This protocol describes the general procedure for the reaction of a primary alcohol with this compound using pyridine as a base.

Materials:

  • Primary Alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified ester by NMR and mass spectrometry.

Protocol for the Esterification of a Phenol

This protocol details the esterification of a phenolic substrate, which is generally less reactive than aliphatic alcohols, using 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • Phenolic Substrate (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification equipment

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the phenolic substrate (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous acetonitrile.

  • Stir the solution at room temperature.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ester.

  • Confirm the structure of the product using appropriate analytical techniques.

Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the esterification reaction.

Esterification_Reaction Alcohol Alcohol (R-OH) Ester Trifluoromethylated Ester Alcohol->Ester AcylChloride 4,4,4-Trifluorocrotonoyl Chloride AcylChloride->Ester Base Base (e.g., Pyridine) Byproduct HCl

Caption: General Esterification Reaction Scheme.

Experimental_Workflow A 1. Mix Alcohol and Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add this compound B->C D 4. Reaction at Room Temperature C->D E 5. Aqueous Workup (Quench, Extract, Wash) D->E F 6. Dry and Concentrate E->F G 7. Purify by Chromatography F->G H 8. Characterize Product G->H

Caption: Experimental Workflow for Ester Synthesis.

Application Notes and Protocols for the Scale-Up Synthesis of 4,4,4-Trifluorocrotonoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, such as increased metabolic stability, lipophilicity, and binding affinity. 4,4,4-Trifluorocrotonoyl chloride is a reactive building block that serves as a precursor for the synthesis of a variety of trifluoromethylated molecules, including amides, esters, and ketones. This document provides detailed protocols for the scale-up synthesis of 4,4,4-Trifluorocrotonic acid, its conversion to this compound, and the subsequent synthesis of representative amide derivatives.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-step process starting from the commercially available ethyl 4,4,4-trifluorocrotonate. The ester is first reduced to the corresponding alcohol, which is then oxidized to the carboxylic acid. Finally, the carboxylic acid is converted to the acyl chloride. The acyl chloride can then be used to synthesize various derivatives.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination cluster_3 Step 4: Derivatization A Ethyl 4,4,4-trifluorocrotonate B 4,4,4-Trifluorocrotonol A->B LiAlH4 / Ether C 4,4,4-Trifluorocrotonic Acid B->C Jones Reagent (CrO3/H2SO4) D This compound C->D Thionyl Chloride (SOCl2) E 4,4,4-Trifluorocrotonoyl Derivatives (e.g., Amides) D->E Amine / Base

Figure 1: Overall synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 4,4,4-Trifluorocrotonic Acid

This protocol is a two-step process involving the reduction of ethyl 4,4,4-trifluorocrotonate to 4,4,4-trifluorocrotonol, followed by Jones oxidation to the carboxylic acid.

Step 1: Reduction of Ethyl 4,4,4-trifluorocrotonate

G reagents Reagents: - Ethyl 4,4,4-trifluorocrotonate - Lithium aluminum hydride (LiAlH4) - Anhydrous diethyl ether - Saturated aq. NaHCO3 setup Reaction Setup: - Large three-neck round-bottom flask - Dropping funnel - Mechanical stirrer - Ice bath - Nitrogen inlet start Start add_lah Suspend LiAlH4 in anhydrous ether under N2 start->add_lah cool Cool to 0 °C add_lah->cool add_ester Slowly add a solution of ethyl 4,4,4-trifluorocrotonate in ether cool->add_ester react Stir at 0 °C for 2 hours add_ester->react quench Carefully quench with saturated aq. NaHCO3 react->quench extract Extract with diethyl ether quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate distill Distill to obtain pure 4,4,4-trifluorocrotonol concentrate->distill end End distill->end

Figure 2: Workflow for the reduction of ethyl 4,4,4-trifluorocrotonate.

Materials and Equipment:

  • Ethyl 4,4,4-trifluorocrotonate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Large-capacity three-neck round-bottom flask with mechanical stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a large three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of ethyl 4,4,4-trifluorocrotonate (1.0 eq.) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until the gas evolution ceases.

  • Filter the resulting mixture and extract the filtrate with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation to afford 4,4,4-trifluorocrotonol.

Step 2: Jones Oxidation of 4,4,4-Trifluorocrotonol

G reagents Reagents: - 4,4,4-Trifluorocrotonol - Jones Reagent (CrO3 in H2SO4) - Acetone - Isopropanol setup Reaction Setup: - Large three-neck round-bottom flask - Dropping funnel - Mechanical stirrer - Ice bath start Start dissolve_alcohol Dissolve 4,4,4-trifluorocrotonol in acetone start->dissolve_alcohol cool Cool to 0 °C dissolve_alcohol->cool add_jones Slowly add Jones Reagent cool->add_jones react Stir at 0 °C, then warm to room temperature add_jones->react quench Quench excess oxidant with isopropanol react->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry organic layer over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallize or distill to obtain 4,4,4-Trifluorocrotonic Acid concentrate->purify end End purify->end

Figure 3: Workflow for the Jones oxidation of 4,4,4-trifluorocrotonol.

Materials and Equipment:

  • 4,4,4-Trifluorocrotonol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Large-capacity three-neck round-bottom flask with mechanical stirrer and dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid, then cautiously adding water.

  • In a large three-neck round-bottom flask, dissolve 4,4,4-trifluorocrotonol (1.0 eq.) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Jones reagent (2.0 eq. of CrO₃) via a dropping funnel, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 4,4,4-trifluorocrotonic acid.

  • Purify the product by recrystallization or distillation.

Quantitative Data for Synthesis of 4,4,4-Trifluorocrotonic Acid

StepReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)
1Ethyl 4,4,4-trifluorocrotonate4,4,4-TrifluorocrotonolLiAlH₄Diethyl ether02~85-95
24,4,4-Trifluorocrotonol4,4,4-Trifluorocrotonic AcidCrO₃/H₂SO₄Acetone0 to RT2-4~70-85
Protocol 2: Scale-Up Synthesis of this compound

This protocol describes the conversion of 4,4,4-trifluorocrotonic acid to the corresponding acyl chloride using thionyl chloride.

G reagents Reagents: - 4,4,4-Trifluorocrotonic Acid - Thionyl chloride (SOCl2) - Catalytic DMF setup Reaction Setup: - Round-bottom flask - Reflux condenser with gas trap - Magnetic stirrer start Start charge_flask Charge flask with 4,4,4-trifluorocrotonic acid and a catalytic amount of DMF start->charge_flask add_socl2 Slowly add thionyl chloride charge_flask->add_socl2 reflux Heat the mixture to reflux add_socl2->reflux monitor Monitor reaction by observing gas evolution reflux->monitor distill Distill off excess thionyl chloride monitor->distill purify Purify by fractional distillation under reduced pressure distill->purify end End purify->end

Figure 4: Workflow for the synthesis of this compound.

Materials and Equipment:

  • 4,4,4-Trifluorocrotonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask

  • Reflux condenser with a gas trap (to neutralize HCl and SO₂ gases)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Fractional distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add 4,4,4-trifluorocrotonic acid (1.0 eq.).

  • Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of acid).

  • Slowly and carefully add thionyl chloride (1.5-2.0 eq.) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until gas evolution ceases.

  • After the reaction is complete, carefully distill off the excess thionyl chloride.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Quantitative Data for Synthesis of this compound

ReactantProductReagentCatalystTemp (°C)Time (h)Yield (%)
4,4,4-Trifluorocrotonic AcidThis compoundSOCl₂DMFReflux (~80)2-3>90
Protocol 3: Synthesis of this compound Derivatives (Amides)

This protocol provides a general method for the synthesis of N-substituted-4,4,4-trifluorocrotonamides from this compound.

G reagents Reagents: - this compound - Primary or secondary amine - Triethylamine or Pyridine - Dichloromethane (DCM) setup Reaction Setup: - Round-bottom flask - Dropping funnel - Magnetic stirrer - Ice bath - Nitrogen inlet start Start dissolve_amine Dissolve amine and base in DCM start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_acyl_chloride Slowly add a solution of 4,4,4-trifluorocrotonoyl chloride in DCM cool->add_acyl_chloride react Stir at 0 °C, then warm to room temperature add_acyl_chloride->react wash Wash with dilute HCl, aq. NaHCO3, and brine react->wash dry Dry organic layer over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end End purify->end

Figure 5: Workflow for the synthesis of N-substituted-4,4,4-trifluorocrotonamides.

Materials and Equipment:

  • This compound

  • A primary or secondary amine (e.g., aniline, benzylamine)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous dichloromethane (DCM)

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Chromatography or recrystallization equipment

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and the base (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM via a dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows completion.

  • Wash the reaction mixture sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data for Synthesis of Representative Amide Derivatives

AmineProductBaseSolventTemp (°C)Time (h)Yield (%)
AnilineN-Phenyl-4,4,4-trifluorocrotonamideTriethylamineDCM0 to RT3~85-95
BenzylamineN-Benzyl-4,4,4-trifluorocrotonamidePyridineDCM0 to RT3~80-90

Characterization Data

Table of Spectroscopic Data

CompoundFormulaMW1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
4,4,4-Trifluorocrotonic AcidC₄H₃F₃O₂140.0610-12 (br s, 1H, COOH), 7.1-7.3 (m, 1H), 6.1-6.3 (m, 1H)~170 (C=O), ~140 (CH), ~125 (q, CF₃), ~120 (CH)2500-3300 (br), 1710 (C=O), 1650 (C=C), 1100-1300 (C-F)
This compoundC₄H₂ClF₃O158.507.3-7.5 (m, 1H), 6.3-6.5 (m, 1H)~165 (C=O), ~145 (CH), ~123 (q, CF₃), ~122 (CH)1780 (C=O), 1640 (C=C), 1100-1300 (C-F)
N-Phenyl-4,4,4-trifluorocrotonamideC₁₀H₈F₃NO229.177.8 (br s, 1H, NH), 7.1-7.6 (m, 6H), 6.2-6.4 (m, 1H)~164 (C=O), ~142 (CH), ~138 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~124 (q, CF₃), ~120 (Ar-CH), ~118 (CH)3300 (N-H), 1670 (C=O), 1600, 1540, 1100-1300 (C-F)
N-Benzyl-4,4,4-trifluorocrotonamideC₁₁H₁₀F₃NO243.207.2-7.4 (m, 5H), 6.8-7.0 (m, 1H), 6.5 (br s, 1H, NH), 6.0-6.2 (m, 1H), 4.5 (d, 2H)~165 (C=O), ~141 (CH), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~124 (q, CF₃), ~119 (CH), ~44 (CH₂)3300 (N-H), 1665 (C=O), 1600, 1550, 1100-1300 (C-F)

Conclusion

The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound and its derivatives. By following these detailed procedures, researchers can efficiently produce these valuable trifluoromethylated building blocks for application in drug discovery and development. The provided data tables and workflows offer a clear and concise summary of the synthetic processes and expected outcomes. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,4,4-Trifluorocrotonoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,4,4-Trifluorocrotonoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and handling of this reactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized from its corresponding carboxylic acid, 4,4,4-Trifluorocrotonic acid. The most common and effective methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] These reagents are widely used for the preparation of acyl chlorides due to their reliability and the volatile nature of their byproducts, which simplifies purification.

Q2: What are the advantages of using thionyl chloride versus oxalyl chloride?

A2: Both reagents are effective, but they have distinct advantages.

  • Thionyl Chloride (SOCl₂): It is a cost-effective and powerful chlorinating agent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the workup process.[2]

  • Oxalyl Chloride ((COCl)₂): This reagent is often considered milder and more selective than thionyl chloride. Reactions with oxalyl chloride can often be run at lower temperatures. It is frequently used with a catalytic amount of N,N-dimethylformamide (DMF).

Q3: How should this compound be handled and stored?

A3: this compound is a reactive acyl chloride and is sensitive to moisture. It should be handled in a well-ventilated fume hood, and all glassware must be thoroughly dried before use to prevent hydrolysis back to the carboxylic acid. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and at low temperatures to minimize degradation.

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals corresponding to the vinyl protons will be present. The trifluoromethyl group will cause splitting of the adjacent proton signals.

  • ¹³C NMR: Carbonyl carbon signal, olefinic carbon signals, and the carbon of the trifluoromethyl group, which will appear as a quartet.

  • ¹⁹F NMR: A signal corresponding to the CF₃ group.[3][4][5][6][7]

  • IR Spectroscopy: A strong characteristic absorption band for the acid chloride carbonyl (C=O) group, typically in the range of 1750-1815 cm⁻¹.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Problem 1: Low or No Yield of Acyl Chloride
Potential Cause Troubleshooting Step
Incomplete reaction - Ensure the chlorinating agent (thionyl chloride or oxalyl chloride) is used in excess (typically 1.5 to 2.0 equivalents).- For thionyl chloride, consider increasing the reaction temperature or reflux time.- For oxalyl chloride, ensure a catalytic amount of DMF is used.
Hydrolysis of the product - Use oven-dried or flame-dried glassware.- Ensure all solvents are anhydrous.- Perform the reaction under an inert atmosphere (nitrogen or argon).
Poor quality starting material - Ensure the 4,4,4-Trifluorocrotonic acid is pure and dry.
Inefficient purification - During workup, ensure all aqueous washes are performed quickly and at low temperatures to minimize hydrolysis.- Use an appropriate distillation setup to purify the product.
Problem 2: Product is Contaminated with Starting Material (4,4,4-Trifluorocrotonic Acid)
Potential Cause Troubleshooting Step
Incomplete reaction - Increase the amount of chlorinating agent.- Extend the reaction time or increase the temperature as appropriate for the chosen reagent.
Hydrolysis during workup or storage - Minimize contact with moisture during workup and storage as described above.
Problem 3: Dark-colored Product
Potential Cause Troubleshooting Step
Reaction temperature too high - If using thionyl chloride, consider running the reaction at a lower temperature for a longer period.- Oxalyl chloride reactions are typically run at or below room temperature.
Side reactions - Ensure high-purity starting materials and reagents.- Consider purification by distillation to remove colored impurities.

Experimental Protocols

General Protocol for Synthesis of Acyl Chlorides using Thionyl Chloride

This is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • 4,4,4-Trifluorocrotonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene, optional)

  • Dry glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 4,4,4-Trifluorocrotonic acid.

  • Slowly add an excess of thionyl chloride (approximately 2 equivalents). The reaction can be performed neat or in an anhydrous solvent.

  • Heat the reaction mixture to reflux (the temperature will depend on whether a solvent is used).

  • Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction time can vary from 1 to 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) by distillation or under reduced pressure.

  • Purify the resulting this compound by fractional distillation under reduced pressure.

General Protocol for Synthesis of Acyl Chlorides using Oxalyl Chloride

This is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • 4,4,4-Trifluorocrotonic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Dry glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4,4,4-Trifluorocrotonic acid in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add oxalyl chloride (approximately 1.5 to 2.0 equivalents).

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Gas evolution (CO, CO₂, and HCl) should be observed.

  • Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure.

  • The crude this compound can be used directly or purified by distillation.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Reagent Excess 1.5 - 2.0 equivalents1.5 - 2.0 equivalents
Catalyst Not always necessary, but can be usedDMF (catalytic)
Reaction Temperature Room temperature to reflux0 °C to room temperature
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Workup Removal of excess reagent by distillationRemoval of excess reagent by evaporation
Advantages Cost-effective, gaseous byproductsMilder conditions, high selectivity

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_acid 4,4,4-Trifluorocrotonic Acid reaction Reaction in Anhydrous Solvent (with heating or cooling as needed) start_acid->reaction start_reagent Chlorinating Agent (Thionyl Chloride or Oxalyl Chloride) start_reagent->reaction workup Removal of Excess Reagent and Solvent reaction->workup purification Fractional Distillation workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of Acyl Chloride cause1 Incomplete Reaction start->cause1 cause2 Product Hydrolysis start->cause2 cause3 Impure Starting Materials start->cause3 solution1a Increase Reagent Stoichiometry cause1->solution1a solution1b Optimize Reaction Time/Temp cause1->solution1b solution2a Use Anhydrous Conditions cause2->solution2a solution2b Inert Atmosphere cause2->solution2b solution3 Purify Starting Acid cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

troubleshooting failed reactions with 4,4,4-Trifluorocrotonoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluorocrotonoyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a versatile reagent primarily used in the synthesis of trifluoromethyl-containing compounds. The trifluoromethyl group is of significant interest in medicinal chemistry as it can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Common applications include:

  • Acylation Reactions: It readily reacts with nucleophiles such as amines, alcohols, and thiols to introduce the 4,4,4-trifluorocrotonoyl moiety.

  • Friedel-Crafts Acylation: It can be used to acylate aromatic and heteroaromatic rings to produce trifluoromethylated ketones, which are valuable intermediates in organic synthesis.[1]

  • Synthesis of Heterocycles: It serves as a building block for the synthesis of various trifluoromethylated heterocyclic compounds.

Q2: What are the key safety precautions for handling this compound?

This compound is a reactive and corrosive compound that requires careful handling in a well-ventilated fume hood. Key safety precautions include:

  • Moisture Sensitivity: It reacts with moisture to produce corrosive hydrogen chloride (HCl) gas. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

Q3: How can I monitor the progress of my reaction involving this compound?

Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. A typical procedure involves:

  • Spotting: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on a TLC plate.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Troubleshooting Failed Reactions

Issue 1: No Reaction or Low Yield

Q: I have set up my reaction with this compound, but I am observing no product formation or a very low yield. What could be the problem?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Reagents - This compound: May have hydrolyzed due to improper storage. Use a fresh bottle or re-purify the reagent. - Nucleophile/Substrate: Ensure the purity and reactivity of your other starting materials.
Insufficient Activation (for Friedel-Crafts) - Lewis Acid: Use a freshly opened or sublimed Lewis acid (e.g., AlCl₃, FeCl₃). Ensure it is added under strictly anhydrous conditions. - Stoichiometry: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[2]
Inappropriate Reaction Temperature - Some reactions may require heating to overcome the activation energy. Gradually increase the reaction temperature and monitor for product formation.
Poor Solubility - Ensure all reactants are soluble in the chosen solvent. If not, consider a different solvent system.
Steric Hindrance - A bulky nucleophile or substrate may hinder the reaction. Consider using a less hindered substrate or a more reactive catalyst.
Issue 2: Formation of Multiple Products/Impurities

Q: My reaction has resulted in a complex mixture of products, making purification difficult. What are the likely side reactions?

Possible Side Reactions and Mitigation Strategies:

Side Reaction Explanation Prevention/Solution
Polymerization The crotonoyl moiety can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[3]- Keep the reaction temperature as low as possible. - Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture.[3]
Hydrolysis Trace amounts of water can hydrolyze the acyl chloride to the corresponding carboxylic acid.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere.
Reaction with Solvent Some solvents can react with the acyl chloride. For example, alcoholic solvents will form esters.- Choose an inert solvent such as dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE).
Friedel-Crafts Polysubstitution In Friedel-Crafts reactions, the product can sometimes be more reactive than the starting material, leading to multiple acylations.- Use a large excess of the aromatic substrate. - The trifluoromethyl group is electron-withdrawing and deactivates the ring, which generally helps prevent polysubstitution in Friedel-Crafts acylation.[1]
Isomerization The double bond in the crotonoyl group may isomerize under certain conditions.- Maintain neutral or slightly acidic conditions, as bases can promote isomerization.
Issue 3: Reaction Mixture Turns Dark/Black

Q: My reaction mixture has turned dark brown or black. What does this indicate?

A: A dark coloration often suggests decomposition or polymerization.

Troubleshooting Flowchart:

G start Reaction Mixture Turns Dark/Black q1 Is the reaction exothermic? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Cool the reaction immediately. Consider adding the acyl chloride slowly at a lower temperature. a1_yes->s1 q2 Was the reaction run at an elevated temperature? a1_no->q2 end_node If issues persist, analyze the dark material (if possible) to identify decomposition products. s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Decomposition or polymerization is likely. Repeat the reaction at a lower temperature. Consider adding a polymerization inhibitor. a2_yes->s2 q3 Are you using a strong Lewis acid (e.g., AlCl₃)? a2_no->q3 s2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Charring of organic material can occur. Ensure proper temperature control and consider a milder Lewis acid if possible. a3_yes->s3 a3_no->end_node s3->end_node

Caption: Troubleshooting dark reaction mixtures.

Experimental Protocols

Protocol 1: General Procedure for Amide Formation

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Friedel-Crafts Acylation of an Aromatic Compound

This protocol provides a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic substrate (1.5 eq.) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Lewis Acid Addition: Cool the mixture to 0 °C and add the Lewis acid (e.g., AlCl₃, 1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C to room temperature for 4-12 hours, monitoring by TLC.

  • Workup:

    • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Lewis Acid on Friedel-Crafts Acylation Yield (Hypothetical Data)

This table illustrates the potential impact of different Lewis acids on the yield of a model Friedel-Crafts reaction between benzene and this compound.

Lewis Acid Equivalents Temperature (°C) Time (h) Yield (%)
AlCl₃1.20 to RT685
FeCl₃1.20 to RT878
SnCl₄1.5RT1265
ZnCl₂2.0502440
Table 2: Common Impurities and their ¹H NMR Chemical Shifts

This table provides a reference for identifying common impurities in your NMR spectra. Chemical shifts can vary depending on the solvent.[4]

Impurity ¹H NMR (CDCl₃, δ ppm) Multiplicity
Water1.56s
Dichloromethane5.32s
Ethyl Acetate1.26, 2.05, 4.12t, s, q
Hexanes~0.9, ~1.25m, m
Triethylamine1.03, 2.53t, q
4,4,4-Trifluorocrotonic acidVariable-

Visualizations

Logical Workflow for Troubleshooting Low Yield in Amide Formation

G start Low Yield in Amide Formation q1 Was the reaction performed under anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the amine starting material stable and of high purity? a1_yes->q2 s1 Hydrolysis of acyl chloride is likely. Dry all glassware and use anhydrous solvents and reagents. a1_no->s1 end_node Consider reaction temperature and time. Some reactions may require heating or longer reaction times. s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was a suitable non-nucleophilic base used in sufficient quantity? a2_yes->q3 s2 Purify the amine starting material and re-run the reaction. a2_no->s2 s2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end_node s3 Use at least one equivalent of a base like triethylamine or pyridine to scavenge HCl. a3_no->s3 s3->end_node

Caption: Troubleshooting low yield in amidation.

Signaling Pathway Involvement (General Concept)

While this compound itself is a synthetic building block, the trifluoromethyl group it installs is crucial in drug design. Many drugs containing this group target specific biological pathways. For instance, some kinase inhibitors utilize the trifluoromethyl group to enhance binding to the ATP pocket of the enzyme.

G cluster_synthesis Synthesis cluster_biological Biological Action 4,4,4-Trifluorocrotonoyl_chloride 4,4,4-Trifluorocrotonoyl chloride Bioactive_Molecule Bioactive Molecule (e.g., Kinase Inhibitor) 4,4,4-Trifluorocrotonoyl_chloride->Bioactive_Molecule Acylation Kinase Kinase Bioactive_Molecule->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling

Caption: Role of trifluoromethylated compounds in signaling.

References

Technical Support Center: Purification of Products from 4,4,4-Trifluorocrotonoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of products derived from reactions with 4,4,4-Trifluorocrotonoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of 4,4,4-trifluorocrotonamides and 4,4,4-trifluorocrotonate esters.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your target compounds.

Issue 1: Oily or Gummy Product After Aqueous Work-up

Q: My crude product is an intractable oil or gum after aqueous extraction. How can I isolate my solid product?

A: This is a common issue, often caused by the presence of residual solvents, excess reagents, or byproducts that lower the melting point of the crude mixture. Here are several strategies to address this:

  • Trituration: Try triturating the oil with a non-polar solvent in which your product has low solubility, such as hexanes or diethyl ether. This can often induce crystallization or precipitate your product as a solid, which can then be collected by filtration.

  • Solvent Evaporation with a Co-solvent: Add a small amount of a high-boiling point solvent that is a good solvent for your product (e.g., toluene) and re-concentrate the mixture under reduced pressure. This can help to azeotropically remove residual low-boiling point solvents.

  • Short Silica Plug Filtration: Dissolve the oily residue in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. This can remove highly polar impurities. Elute with the same solvent and then concentrate the filtrate.

  • Avoid Emulsions: During aqueous work-up, emulsions can form, trapping impurities with your product. To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.

Issue 2: Co-elution of Product and Impurities During Column Chromatography

Q: I am having difficulty separating my product from a closely-eluting impurity on a silica gel column. What can I do?

A: Co-elution is a frequent challenge in chromatography. Here are some techniques to improve separation:

  • Optimize the Solvent System:

    • Decrease Polarity: If your product and the impurity are eluting too quickly, decrease the polarity of your eluent system. For a typical normal-phase separation (e.g., hexanes/ethyl acetate), this means increasing the proportion of hexanes.

    • Change Solvent Selectivity: If simply decreasing polarity does not work, try a different solvent system altogether. For example, replace ethyl acetate with dichloromethane or a mixture of toluene and acetone. Different solvents interact differently with the stationary phase and your compounds, which can alter the relative elution order.

  • Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica gel.[1] For particularly challenging separations, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be effective.

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be employed. Start with a low-polarity solvent system and gradually increase the polarity during the chromatography run. This can help to sharpen the elution bands and improve the separation of closely-eluting compounds.

Issue 3: Product Degradation on Silica Gel Column

Q: I suspect my 4,4,4-trifluorocrotonamide or ester is degrading on the silica gel column, leading to low recovery. How can I prevent this?

A: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the column eluent containing a small amount of triethylamine (typically 0.1-1%).[2]

  • Use a Different Adsorbent: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®.

  • Alternative Purification Methods: If your product is particularly sensitive, avoid column chromatography altogether. Consider these alternatives:

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Distillation: For volatile and thermally stable liquid products, distillation under reduced pressure can provide excellent purification.[3]

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a good alternative to column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions of this compound?

A1: The most common impurities include:

  • 4,4,4-Trifluorocrotonic acid: This is formed by the hydrolysis of the starting acyl chloride. It can often be removed by an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up.

  • Unreacted starting materials: Depending on the reaction conditions, unreacted amine or alcohol may remain.

  • Side products from Michael addition: The electron-withdrawing trifluoromethyl group activates the double bond towards nucleophilic attack (Michael addition). Depending on the nucleophile and reaction conditions, this can lead to the formation of byproducts.

Q2: What is a general procedure for the aqueous work-up of a reaction mixture containing a 4,4,4-trifluorocrotonamide or ester?

A2: A typical aqueous work-up procedure is as follows:

  • Quench the reaction mixture with water or a saturated aqueous solution (e.g., ammonium chloride).

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove basic impurities like unreacted amines).

    • Saturated aqueous NaHCO₃ (to remove acidic impurities like 4,4,4-trifluorocrotonic acid).

    • Brine (to reduce the amount of dissolved water in the organic layer).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Q3: How do I choose an appropriate solvent system for column chromatography of my 4,4,4-trifluorocrotonyl product?

A3: The ideal solvent system for column chromatography is typically determined empirically using thin-layer chromatography (TLC).

  • Start with a standard system: A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate.

  • Aim for an Rf value of 0.2-0.4: The ideal eluent system will give your desired product an Rf value in the range of 0.2 to 0.4 on a TLC plate. This generally provides the best separation on a column.

  • Adjust polarity:

    • If the Rf is too high (product runs too fast), increase the proportion of the less polar solvent (e.g., hexanes).

    • If the Rf is too low (product runs too slowly or not at all), increase the proportion of the more polar solvent (e.g., ethyl acetate).

Data Presentation

The choice of purification method depends on the physical properties of the product and the nature of the impurities. The following table summarizes the applicability of common purification techniques for products derived from this compound.

Purification TechniqueProduct TypeCommon Impurities RemovedAdvantagesDisadvantages
Aqueous Extraction Amides, EstersUnreacted starting materials, 4,4,4-trifluorocrotonic acid, water-soluble saltsSimple, fast, removes polar impuritiesCan lead to emulsions, may not remove non-polar impurities
Column Chromatography Amides, EstersClosely-related byproducts, non-polar impuritiesHigh resolution, applicable to a wide range of compoundsCan be time-consuming, potential for product degradation on the stationary phase
Recrystallization Crystalline SolidsMost impuritiesCan yield very pure materialRequires a suitable solvent, not applicable to oils or amorphous solids
Distillation Volatile LiquidsNon-volatile impurities, compounds with significantly different boiling pointsEffective for thermally stable liquids, can be scaled upRequires thermal stability of the product, not suitable for solids or high-boiling liquids
Precipitation/Trituration SolidsSoluble impuritiesSimple, can be effective for crude purificationMay not provide high purity, product may oil out instead of precipitating

Experimental Protocols

Protocol 1: General Procedure for the Purification of a 4,4,4-Trifluorocrotonamide by Column Chromatography

  • Preparation of the Crude Product: Following the reaction of this compound with an amine, perform an aqueous work-up as described in the FAQs. Dissolve the crude product in a minimal amount of the chromatography eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface.

    • Add a thin layer of sand to the top of the silica bed.[4]

  • Loading the Sample:

    • Carefully apply the concentrated solution of the crude product to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Add the eluent to the top of the column and apply gentle pressure (e.g., with a hand pump or compressed air) to begin eluting the compounds.

    • Collect fractions in test tubes.

  • Analysis of Fractions:

    • Monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Isolation of the Pure Product:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 4,4,4-trifluorocrotonamide.

Protocol 2: Purification of a 4,4,4-Trifluorocrotonate Ester by Extraction and Distillation

  • Aqueous Work-up: After the esterification reaction, quench the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ to remove any unreacted acid, followed by a wash with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Distillation: If the product is a thermally stable liquid, set up a distillation apparatus for vacuum distillation.

  • Fractional Distillation: Carefully heat the crude ester under reduced pressure and collect the fraction that distills at the expected boiling point of the pure 4,4,4-trifluorocrotonate ester.[3]

Mandatory Visualization

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis Reaction This compound + Nucleophile Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry and Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Distillation Distillation Dry->Distillation Recrystallization Recrystallization Dry->Recrystallization Pure_Product Pure Product Chromatography->Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Logic Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Is_Volatile Is the product volatile and thermally stable? Is_Solid->Is_Volatile No Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Distill Perform Distillation Is_Volatile->Distill Yes Column_Chromatography Column Chromatography Is_Volatile->Column_Chromatography No Recrystallize->Is_Volatile Unsuccessful Success Pure Product Recrystallize->Success Successful Distill->Column_Chromatography Unsuccessful Distill->Success Successful Column_Chromatography->Success Successful Failure Further Optimization Needed Column_Chromatography->Failure Unsuccessful

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: 4,4,4-Trifluorocrotonoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,4,4-Trifluorocrotonoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during reactions involving this compound and various nucleophiles.

Issue 1: Low yield of the desired amide when reacting with primary or secondary amines.

  • Question: I am trying to synthesize an amide by reacting this compound with a primary amine, but I am observing a significant amount of a higher molecular weight byproduct and my desired product yield is low. What could be the cause?

  • Answer: The primary issue is likely a competing side reaction known as a Michael (1,4-conjugate) addition . This compound is an α,β-unsaturated acyl chloride, meaning it has two electrophilic sites: the carbonyl carbon (position 1) and the β-carbon of the double bond (position 4).

    • Desired Reaction (Nucleophilic Acyl Substitution): The amine attacks the carbonyl carbon, leading to the formation of the desired amide.

    • Side Reaction (Michael Addition): The amine can also attack the β-carbon, leading to a 1,4-conjugate addition product. This initial adduct can then react further, potentially leading to oligomerization or other undesired byproducts.

    The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which activates the double bond for Michael addition, making this a common side reaction.

  • Troubleshooting:

    • Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This generally favors the kinetically controlled nucleophilic acyl substitution over the thermodynamically controlled Michael addition.

    • Order of Addition: Add the this compound slowly to a solution of the amine and a non-nucleophilic base (like triethylamine or diisopropylethylamine). This keeps the concentration of the acyl chloride low, minimizing the chance for Michael addition.

    • Solvent: Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base: Use a stoichiometric amount of a hindered non-nucleophilic base to neutralize the HCl generated during the reaction. An excess of a less hindered amine base can itself act as a nucleophile for Michael addition.

Issue 2: Formation of a di-acylated product with primary amines.

  • Question: After amide formation with a primary amine, I am isolating a product that appears to have reacted with two equivalents of the acyl chloride. How can this be prevented?

  • Answer: This is likely due to the initial amide product acting as a nucleophile itself and reacting with a second molecule of this compound. This is more probable if the reaction conditions are too harsh or if there is an excess of the acyl chloride.

  • Troubleshooting:

    • Stoichiometry: Use a slight excess of the amine relative to the acyl chloride (e.g., 1.1 to 1.2 equivalents).

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting amine is consumed.

    • Temperature: Maintain low temperatures throughout the addition and reaction time.

Issue 3: Unexpected ester formation when using an alcohol as a nucleophile.

  • Question: I am attempting to perform a different reaction on a molecule that contains a hydroxyl group, but I am getting esterification from my this compound. How can I avoid this?

  • Answer: Alcohols are effective nucleophiles for acyl chlorides, leading to the formation of esters. If the hydroxyl group is not the intended reaction site, it must be protected.

  • Troubleshooting:

    • Protection Strategy: Protect the alcohol functionality with a suitable protecting group (e.g., silyl ethers like TBDMS, or benzyl ether) before introducing the this compound. The choice of protecting group will depend on the overall stability of your molecule and the conditions of the subsequent reaction steps.

Issue 4: Reaction with "soft" nucleophiles predominantly gives the 1,4-addition product.

  • Question: I am using a thiol nucleophile and am almost exclusively isolating the Michael addition product instead of the thioester. Is this expected?

  • Answer: Yes, this is generally expected. "Soft" nucleophiles, such as thiols and cuprates, have a higher propensity to undergo 1,4-conjugate (Michael) addition to α,β-unsaturated carbonyl compounds.[1] The polarizability of the sulfur atom in thiols favors attack at the "softer" electrophilic β-carbon.

  • Troubleshooting:

    • Reaction Goal Re-evaluation: If the thioester is the desired product, this may not be the optimal synthetic route. Consider alternative methods for thioester synthesis that do not involve an α,β-unsaturated acyl chloride.

    • Catalyst Influence: While less common for acyl chlorides, some catalysts can influence the regioselectivity. However, for soft nucleophiles, overcoming the inherent preference for Michael addition is challenging.

Quantitative Data Summary

The following table summarizes the general reactivity patterns. Specific yields are highly dependent on the substrate and reaction conditions.

Nucleophile TypePrimary Reaction PathwayCommon Side ReactionsKey Influencing Factors
Primary Amines Nucleophilic Acyl SubstitutionMichael Addition, Di-acylationLow Temperature, Slow Addition, Stoichiometry
Secondary Amines Nucleophilic Acyl SubstitutionMichael AdditionLow Temperature, Slow Addition
Alcohols Nucleophilic Acyl Substitution-Protection of -OH if not the target
Thiols Michael AdditionNucleophilic Acyl SubstitutionInherent nucleophile softness
Water Hydrolysis to Carboxylic Acid-Strict anhydrous conditions required

Experimental Protocols

General Protocol for Amide Synthesis (Minimizing Michael Addition):

  • Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C or -78 °C in an appropriate bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualized Reaction Pathways

Side_Reactions start This compound + Nucleophile (Nu-H) carbonyl_attack Nucleophilic Attack at Carbonyl Carbon start->carbonyl_attack Pathway A (Favored by hard Nu, low temp) michael_attack Michael (1,4) Addition at β-Carbon start->michael_attack Pathway B (Favored by soft Nu, high temp) desired_product Desired Product (e.g., Amide, Ester) carbonyl_attack->desired_product Elimination of Cl- side_product Side Product (1,4-Adduct) michael_attack->side_product Protonation further_reaction Further Reactions (e.g., Polymerization) side_product->further_reaction

Caption: Competing reaction pathways for nucleophiles with this compound.

Troubleshooting_Workflow start Low Yield of Desired Product? check_side_products Analyze byproducts by MS/NMR start->check_side_products is_michael Is Michael Addition Product Observed? check_side_products->is_michael is_diacylation Is Di-acylation Product Observed? check_side_products->is_diacylation is_michael->is_diacylation No optimize_temp Lower Reaction Temperature (e.g., to 0°C or -78°C) is_michael->optimize_temp Yes optimize_stoichiometry Adjust Stoichiometry (slight excess of amine) is_diacylation->optimize_stoichiometry Yes end Improved Yield is_diacylation->end No, other issue optimize_addition Slow Dropwise Addition of Acyl Chloride optimize_temp->optimize_addition optimize_addition->end optimize_stoichiometry->end

Caption: Troubleshooting workflow for optimizing reactions with this compound.

References

Managing the Reactivity of 4,4,4-Trifluorocrotonoyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving 4,4,4-Trifluorocrotonoyl chloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity concerns with this compound?

A1: this compound is a highly reactive acyl chloride. The main concerns are its high susceptibility to hydrolysis and its vigorous reactions with nucleophiles. The electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon, making it more reactive than its non-fluorinated analog, crotonoyl chloride.[1] It reacts violently with water and is sensitive to moisture.[2]

Q2: How should I properly store this compound?

A2: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[3][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. For long-term storage, refrigeration is advised.

Q3: What are the key safety precautions when handling this compound?

A3: this compound is corrosive and causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Ensure an eyewash station and safety shower are readily accessible.[3]

Q4: In case of a spill, what is the appropriate clean-up procedure?

A4: For small spills, absorb the material with an inert, dry absorbent such as sand, silica gel, or a universal binder.[2] Collect the absorbed material into a suitable, closed container for disposal.[2] Do not use water to clean up spills, as it reacts violently with the compound.[2] Ensure the area is well-ventilated during cleanup.

Q5: What are the typical reactions where this compound is used?

A5: This compound is primarily used as an acylating agent to introduce the 4,4,4-trifluorocrotonoyl group into molecules. Common reactions include:

  • Amide synthesis: Reaction with primary or secondary amines.

  • Ester synthesis: Reaction with alcohols or phenols.[1]

  • Friedel-Crafts acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst.

Section 2: Troubleshooting Guides

Issue 1: Low or No Yield in Amidation/Esterification Reactions
Potential Cause Troubleshooting Step Rationale
Degradation of this compound Use a fresh bottle or a recently opened bottle stored under inert gas. Consider purifying the acyl chloride by distillation before use if its quality is uncertain.The compound readily hydrolyzes upon exposure to atmospheric moisture, leading to the formation of the less reactive 4,4,4-trifluorocrotonic acid.
Presence of water in the reaction Ensure all glassware is oven-dried before use. Use anhydrous solvents. Dry the amine or alcohol starting material if it is hygroscopic.Water will compete with the intended nucleophile, consuming the acyl chloride and reducing the yield of the desired product.
Insufficient base or inappropriate base used For reactions with amine or alcohol hydrochlorides, or to scavenge the HCl byproduct, use a non-nucleophilic base like triethylamine or pyridine. Use at least one equivalent of the base.The reaction produces HCl, which can protonate the amine nucleophile, rendering it unreactive. A base is required to neutralize the acid.
Low reactivity of the nucleophile For weakly nucleophilic amines or alcohols, consider using a catalyst such as 4-dimethylaminopyridine (DMAP). Increasing the reaction temperature may also be necessary.Catalysts like DMAP can activate the acyl chloride, making it more susceptible to attack by weak nucleophiles.
Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation
Potential Cause Troubleshooting Step Rationale
Over-acylation of the aromatic ring Use a 1:1 stoichiometry of the aromatic compound to the acyl chloride. The product of Friedel-Crafts acylation is generally less reactive than the starting material, so this is less common but can occur with highly activated rings.The acyl group is deactivating, which usually prevents further acylation. However, with very reactive aromatic compounds, polyacylation is a possibility.
Isomer formation The position of acylation is directed by the existing substituents on the aromatic ring. Characterize all products to identify isomers. Purification by chromatography may be necessary.Electronic and steric effects of substituents on the aromatic ring will determine the regioselectivity of the acylation.
Reaction with solvent Use an inert solvent that does not participate in Friedel-Crafts reactions, such as dichloromethane or nitrobenzene.Solvents like benzene or toluene can compete with the intended substrate in the acylation reaction.
Issue 3: Difficulty in Product Purification
Issue Recommended Purification Method Details
Removing unreacted 4,4,4-trifluorocrotonic acid (from hydrolysis) Aqueous workup with a mild base (e.g., sodium bicarbonate solution).The carboxylic acid byproduct is acidic and will be deprotonated by the base, making it soluble in the aqueous layer for easy separation from the neutral amide or ester product.
Separating the product from the catalyst (e.g., AlCl₃ in Friedel-Crafts) Quench the reaction mixture carefully with ice-cold water or dilute HCl. The product can then be extracted into an organic solvent.The Lewis acid catalyst will be hydrolyzed and partitioned into the aqueous layer.
Isolating the final amide or ester product Column chromatography, recrystallization, or distillation.The choice of method depends on the physical properties of the product (solid or liquid) and the nature of the impurities.[2][5]

Section 3: Data and Protocols

Physical and Chemical Properties
PropertyValueReference
CAS Number 406-92-8[5]
Molecular Formula C₄H₂ClF₃O
Molecular Weight 158.51 g/mol
Boiling Point 77.0-77.5 °C[6]
Density 1.362 g/cm³ (at 25 °C)[6]
Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

  • Reaction:

    • Dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add this compound (1.0 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Ester Synthesis

  • Reaction:

    • Dissolve the alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add this compound (1.0 eq.) to the mixture.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the resulting ester by distillation or column chromatography.[5]

Protocol 3: General Procedure for Friedel-Crafts Acylation

  • Reaction:

    • Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 eq.), in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool to 0 °C.

    • Add this compound (1.0 eq.) to the suspension and stir for 15 minutes to form the acylium ion complex.

    • Add the aromatic substrate (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to proceed at room temperature for several hours until completion (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice and dilute HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the product by column chromatography or recrystallization.

Section 4: Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Nucleophile (Amine/Alcohol) & Base in Anhydrous Solvent inert Establish Inert Atmosphere (N2/Ar) reagents->inert cool Cool to 0 °C inert->cool add_acyl Add 4,4,4-Trifluorocrotonoyl Chloride Dropwise cool->add_acyl warm_stir Warm to RT & Stir (Monitor by TLC/LC-MS) add_acyl->warm_stir quench Quench with Water warm_stir->quench wash Aqueous Washes (Dilute Acid, Base, Brine) quench->wash dry Dry Organic Layer (Na2SO4/MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization or Distillation concentrate->purify product Pure Product purify->product

Caption: General workflow for acylation reactions.

troubleshooting_low_yield cluster_reagent Reagent Issues cluster_conditions Condition Issues start Low or No Yield check_reagent Check Acyl Chloride Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions hydrolysis Possible Hydrolysis? check_reagent->hydrolysis wet_reagents Moisture Present? check_conditions->wet_reagents base_issue Incorrect Base/Amount? check_conditions->base_issue low_reactivity Weak Nucleophile? check_conditions->low_reactivity re_purify Use Fresh or Purified Acyl Chloride hydrolysis->re_purify end Improved Yield re_purify->end dry_reagents Use Anhydrous Solvents/Reagents wet_reagents->dry_reagents dry_reagents->end adjust_base Use Non-nucleophilic Base (e.g., TEA) base_issue->adjust_base adjust_base->end add_catalyst Add Catalyst (e.g., DMAP) or Increase Temperature low_reactivity->add_catalyst add_catalyst->end

Caption: Troubleshooting logic for low reaction yield.

References

stability of 4,4,4-Trifluorocrotonoyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid decomposition of the acyl chloride upon receipt or during storage. 1. Exposure to atmospheric moisture.[3] 2. Storage at ambient temperature. 3. Improperly sealed container.1. Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon).[4] 2. Store in a tightly sealed container with a PTFE-lined cap at low temperatures (refrigerated or frozen).[4] 3. Consider storing smaller aliquots to minimize repeated opening of the main container.[3]
Low or no yield in acylation reactions. 1. Decomposition of the acyl chloride before or during the reaction. 2. Presence of water or other nucleophilic impurities in the solvent or other reagents.[5] 3. The nucleophile is not sufficiently reactive.1. Use the acyl chloride immediately after purification or opening a new bottle. 2. Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents over a suitable drying agent.[5] 3. Consider adding a non-nucleophilic base like pyridine to scavenge the HCl byproduct, which can sometimes interfere with reactions.[6]
Inconsistent reaction outcomes or formation of byproducts. 1. Variable purity/stability of the starting acyl chloride. 2. Side reactions with the solvent. 3. Reaction with atmospheric moisture during the experiment.1. Assess the purity of the acyl chloride (e.g., by ¹H NMR or derivatization followed by GC-MS) before each use. 2. Choose a non-reactive (aprotic, non-nucleophilic) solvent. 3. Maintain a dry, inert atmosphere throughout the entire experimental setup.
Fuming observed when handling the compound. Reaction with moisture in the air to produce HCl gas.[3]This is characteristic of reactive acyl chlorides. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Frequently Asked Questions (FAQs)

Q1: How stable is 4,4,4-Trifluorocrotonoyl chloride in different types of solvents?

A1: While specific kinetic data is unavailable, a qualitative stability trend can be predicted based on solvent properties. The compound is expected to be highly unstable in protic solvents and most stable in non-polar, aprotic solvents.

Q2: What are the best solvents for storing and handling this compound?

A2: For short-term storage or as a reaction medium, rigorously dried aprotic solvents are recommended. Aprotic, non-polar solvents like hexanes or toluene are likely to be the most inert. Aprotic polar solvents such as anhydrous dichloromethane (DCM) or diethyl ether may also be used, but care must be taken to ensure they are free of water and other nucleophilic impurities.[7]

Q3: How does the trifluoromethyl group affect the stability of the molecule?

A3: The CF₃ group is a strong electron-withdrawing group. It enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This increased reactivity leads to decreased stability compared to non-fluorinated acyl chlorides.[2]

Q4: Can I monitor the decomposition of this compound in my solvent?

A4: Yes. You can monitor the decomposition over time using techniques like ¹H NMR spectroscopy by observing the disappearance of the acyl chloride signals and the appearance of new signals from the degradation products (e.g., the corresponding carboxylic acid).[8] Alternatively, you can take aliquots at different time points, derivatize them with a dry alcohol (e.g., methanol or ethanol) to form a stable ester, and quantify the ester using GC-MS.[9][10]

Q5: What are the primary decomposition pathways?

A5: The most common decomposition pathway is hydrolysis, which occurs upon contact with water, yielding 4,4,4-trifluorocrotonic acid and hydrochloric acid (HCl).[11] In the presence of alcohols, it will undergo alcoholysis to form the corresponding ester and HCl.[6][12]

Data Presentation

Table 1: Predicted Qualitative Stability of this compound in Various Solvent Classes

Solvent ClassExamplesPredicted StabilityPrimary Reaction Pathway
Protic Water, Methanol, EthanolVery Low (Extremely Unstable)Rapid solvolysis (hydrolysis/alcoholysis) to form the carboxylic acid or ester.[6]
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), AcetoneLow to Moderate (Use with caution)Slow reaction with residual water. Potential for reaction with some polar aprotic solvents under certain conditions.
Aprotic Non-Polar Hexanes, Toluene, BenzeneHigh (Most Stable)Minimal reactivity. The solvent is not nucleophilic and has low water miscibility.

Note: All solvents must be anhydrous for any degree of stability.

Experimental Protocols

Protocol: Stability Assessment of this compound via ¹H NMR Spectroscopy

Objective: To determine the stability of this compound in a chosen solvent by monitoring its concentration over time.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., deuterated chloroform, CDCl₃, passed through a column of activated alumina)

  • Anhydrous internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes with PTFE caps, oven-dried

  • Gas-tight syringes

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

Procedure:

  • Preparation (under inert atmosphere):

    • Dry all glassware (volumetric flasks, NMR tubes, syringes) in an oven at >120 °C overnight and cool under a stream of inert gas.

    • Prepare a stock solution of the internal standard in the chosen anhydrous deuterated solvent in a volumetric flask.

    • Accurately weigh a sample of this compound in a sealed vial.

  • Sample Preparation (t=0):

    • Inside a glovebox or using Schlenk line techniques, dissolve the weighed acyl chloride in the internal standard stock solution to a known concentration (e.g., 10-20 mM).

    • Immediately transfer an aliquot of this solution to a pre-dried NMR tube, cap it tightly, and seal with parafilm.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum immediately. This will be your t=0 reference.

    • Identify a well-resolved proton signal for this compound and a signal for the internal standard.

    • Integrate both signals accurately. The ratio of the acyl chloride integral to the internal standard integral is proportional to the concentration of the acyl chloride.

  • Kinetic Monitoring:

    • Store the NMR tube at a constant, controlled temperature (e.g., 25 °C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • For each spectrum, calculate the ratio of the integral of the acyl chloride signal to the integral of the internal standard signal.

  • Data Analysis:

    • Normalize the integral ratio at each time point to the ratio at t=0 to determine the percentage of remaining this compound.

    • Plot the percentage of remaining acyl chloride versus time to visualize the decomposition profile. From this data, the half-life (t₁/₂) can be determined.

Mandatory Visualization

Caption: Hydrolysis of this compound.

Stability_Workflow prep Prepare Anhydrous Solvent & Internal Standard sample Dissolve Acyl Chloride in Solvent (t=0) (Inert Atmosphere) prep->sample nmr_t0 Acquire Initial ¹H NMR Spectrum (t=0) sample->nmr_t0 store Store Sample at Constant Temperature nmr_t0->store nmr_tx Acquire ¹H NMR Spectra at Timed Intervals (t=x) store->nmr_tx nmr_tx->store Repeat analyze Calculate Integral Ratios (Acyl Chloride / Standard) nmr_tx->analyze plot Plot % Remaining Acyl Chloride vs. Time analyze->plot halflife Determine Half-Life (t₁/₂) plot->halflife

Caption: Experimental workflow for stability assessment by NMR.

References

Technical Support Center: 4,4,4-Trifluorocrotonoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with 4,4,4-Trifluorocrotonoyl chloride. The information is designed to help improve reaction yields and address common issues encountered during synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, which is typically prepared by the chlorination of 4,4,4-Trifluorocrotonic acid.

Problem 1: Low or No Yield of this compound

Potential CauseSuggested Solution
Inactive Chlorinating Agent Thionyl chloride (SOCl₂) can decompose over time. It is recommended to use a freshly opened bottle or distill older SOCl₂ before use. Oxalyl chloride should also be used from a reliable source.
Insufficient Reagent Ensure at least a stoichiometric amount of the chlorinating agent is used. Often, a slight excess (1.1 to 1.5 equivalents) is beneficial to drive the reaction to completion.
Inadequate Reaction Temperature For reactions with thionyl chloride, refluxing is often necessary. For oxalyl chloride with a DMF catalyst, the reaction may need to be gently warmed if room temperature is insufficient.
Presence of Water The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor Quality Starting Material Impurities in the 4,4,4-Trifluorocrotonic acid can interfere with the reaction. Ensure the starting material is pure and dry.

Problem 2: Product Decomposition During Workup or Purification

Potential CauseSuggested Solution
Hydrolysis This compound is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water. Minimize exposure to atmospheric moisture during workup and purification.
Thermal Instability Avoid excessive heating during distillation. The trifluoromethyl group can influence the thermal stability of the molecule. Distillation under reduced pressure is highly recommended to lower the boiling point and minimize decomposition.
Residual Acidic Byproducts Byproducts like HCl (from oxalyl chloride) or SO₂ and HCl (from thionyl chloride) can promote decomposition. Ensure these are thoroughly removed. This can be achieved by evaporation under reduced pressure, possibly with an azeotropic solvent like toluene.

Problem 3: Formation of Side Products

Potential CauseSuggested Solution
Reaction with Solvent Some solvents can react with the highly electrophilic acid chloride. Use inert solvents such as dichloromethane (DCM), chloroform, or 1,2-dichloroethane. For reactions with thionyl chloride, it can often be used as both the reagent and the solvent.
Decarboxylation While less common for this specific substrate, prolonged heating at high temperatures could potentially lead to decarboxylation. Use the minimum effective temperature and reaction time.
Side reactions involving the double bond The electron-withdrawing trifluoromethyl group makes the double bond susceptible to nucleophilic attack. Ensure reaction conditions are clean and free of unintended nucleophiles.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for converting 4,4,4-Trifluorocrotonic acid to the acid chloride?

Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective reagents for this transformation.[1]

  • Thionyl chloride is often used in excess as the solvent and requires heating (reflux). The byproducts are gaseous (SO₂ and HCl), which simplifies purification.[1]

  • Oxalyl chloride is typically used with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM) at room temperature.[1] This method is often milder. The choice may depend on the scale of the reaction and the sensitivity of the substrate to heat. For fluorinated compounds, milder conditions are often preferable.

Q2: What is the role of DMF when using oxalyl chloride?

DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.[2] This catalytic cycle allows the reaction to proceed under milder conditions.

Q3: How does the trifluoromethyl group affect the reaction?

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This has several implications:

  • Increased Acidity: It increases the acidity of the carboxylic acid proton, which can affect its reactivity.

  • Electrophilicity: It increases the electrophilicity of the carbonyl carbon in the resulting acid chloride, making it highly reactive.

  • Stability: The high reactivity can also lead to decreased stability, making the acid chloride more susceptible to hydrolysis and other nucleophilic attacks.

Q4: What is the best way to purify this compound?

Fractional distillation under reduced pressure is the most common method for purifying acid chlorides. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition. Ensure the distillation apparatus is completely dry to prevent hydrolysis of the product.

Q5: How can I confirm the formation of the acid chloride?

Several analytical techniques can be used:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp, strong C=O stretch at a higher wavenumber (typically >1750 cm⁻¹) characteristic of an acid chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show shifts in the signals near the carbonyl group. ¹⁹F NMR can be used to confirm the integrity of the trifluoromethyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity and confirm the molecular weight of the product.

Experimental Protocols

The following are generalized protocols based on standard procedures for the synthesis of acid chlorides. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Synthesis using Thionyl Chloride

Materials:

  • 4,4,4-Trifluorocrotonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

  • Flame-dried, two-neck round-bottom flask

  • Reflux condenser with a drying tube or connection to an inert gas line

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 4,4,4-Trifluorocrotonic acid.

  • Under an inert atmosphere (N₂ or Ar), slowly add an excess of thionyl chloride (2-5 equivalents). The reaction can often be performed neat.

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 1-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • To ensure complete removal of SOCl₂, anhydrous toluene can be added and removed under reduced pressure (azeotropic distillation).

  • The crude this compound can then be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

Materials:

  • 4,4,4-Trifluorocrotonic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Flame-dried, two-neck round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar)

Procedure:

  • To a flame-dried, two-neck round-bottom flask containing a magnetic stir bar and under an inert atmosphere, add 4,4,4-Trifluorocrotonic acid and anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise via an addition funnel over 15-30 minutes. Gas evolution (CO, CO₂, and HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

  • The solvent and excess reagents are volatile and can be removed under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of a similar fluorinated acid chloride, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride[3]

Chlorinating AgentCatalyst (mol%)SolventTemperature (K)Time (h)Yield (%)
TriphosgeneDMF (5)1,2-dichloroethane353495.1

Note: This data is for a different, but structurally related, fluorinated acid chloride and should be used as a reference for optimization.

Visualizations

experimental_workflow cluster_reagents Starting Materials & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 4_4_4_Trifluorocrotonic_Acid 4,4,4-Trifluorocrotonic Acid Reaction_Vessel Reaction under Inert Atmosphere 4_4_4_Trifluorocrotonic_Acid->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (SOCl₂ or (COCl)₂) Chlorinating_Agent->Reaction_Vessel Catalyst Catalyst (optional, e.g., DMF) Catalyst->Reaction_Vessel Removal_of_Volatiles Removal of Excess Reagent & Solvent Reaction_Vessel->Removal_of_Volatiles Reaction Completion Purification Fractional Distillation (under vacuum) Removal_of_Volatiles->Purification Crude Product Product Pure 4,4,4-Trifluorocrotonoyl Chloride Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low/No Yield? Check_Reagents Check Reagent Quality (Fresh/Distilled) Start->Check_Reagents Yes Product_Decomposition Product Decomposition? Start->Product_Decomposition No, but still low Check_Conditions Verify Reaction Conditions (Temp, Time, Inert Atm.) Check_Reagents->Check_Conditions Check_Stoichiometry Check Reagent Stoichiometry (Use slight excess) Check_Conditions->Check_Stoichiometry Check_Stoichiometry->Product_Decomposition Purification_Method Use Vacuum Distillation (Lower Temp) Product_Decomposition->Purification_Method Yes Success Improved Yield Product_Decomposition->Success No Moisture_Control Ensure Anhydrous Conditions (Dry Glassware/Solvents) Purification_Method->Moisture_Control Moisture_Control->Success

Caption: A logical troubleshooting workflow for improving reaction yield.

References

Validation & Comparative

A Comparative Guide to LC-MS Analysis of 4,4,4-Trifluorocrotonoyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reactive intermediates like 4,4,4-Trifluorocrotonoyl chloride is paramount for understanding reaction kinetics, impurity profiling, and ensuring the quality of final products. Due to its high reactivity, direct analysis of this compound poses significant challenges.[1] This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods and alternative analytical techniques for the robust analysis of this compound in reaction mixtures.

Challenges in Direct Analysis

Direct analysis of highly reactive acyl chlorides, such as this compound, by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is often difficult.[1] The primary challenge lies in the compound's susceptibility to hydrolysis and reaction with nucleophilic species present in the sample matrix or chromatographic system. This reactivity can lead to inaccurate quantification and the generation of artifacts.

The Derivatization Approach

To overcome the challenges of direct analysis, a common and effective strategy is chemical derivatization.[1][2][3][4][5] This involves converting the reactive acyl chloride into a more stable, readily analyzable derivative. This approach not only enhances stability but can also improve chromatographic separation and detection sensitivity.

Comparison of Analytical Methodologies

The following table provides a comparative summary of suitable analytical techniques for this compound reaction mixtures.

Method Principle Advantages Disadvantages Typical Sensitivity
LC-MS/MS (with Derivatization) Chromatographic separation of the derivatized analyte followed by mass spectrometric detection.[2][6]High sensitivity and selectivity.[6] Applicable to a wide range of derivatives. Provides structural information.Indirect analysis requires method development for the derivatization step. Potential for matrix effects.[6][7]pg/mL to ng/mL
GC-MS (with Derivatization) Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.[3]Excellent for volatile and thermally stable derivatives. High chromatographic resolution.Limited to analytes that can be volatilized. Derivatization is often necessary.pg/mL to ng/mL
Direct Inlet Mass Spectrometry (DIMS) Direct introduction of the sample into the mass spectrometer without prior chromatographic separation.[8]Rapid analysis. Minimal sample preparation.Ion suppression can be a significant issue.[8] Inability to separate isomers.[8]ng/mL to µg/mL
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of ions based on their size and shape in the gas phase prior to mass analysis.[9]Can separate isobaric and isomeric compounds.[8][9] Reduces spectral complexity.[8]Not as widely available as standard LC-MS.ng/mL
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy In-situ monitoring of fluorine-containing compounds.[10]Non-destructive. Provides real-time reaction monitoring.[10] Quantitative.Lower sensitivity compared to mass spectrometry. Requires higher concentrations.µg/mL to mg/mL

Recommended Analytical Workflow: Derivatization followed by LC-MS/MS

A robust and sensitive method for the analysis of this compound involves derivatization with a suitable agent, followed by LC-MS/MS analysis. 2-nitrophenylhydrazine is a recommended derivatizing agent as its derivatives exhibit strong UV absorbance, which can aid in method development, and are amenable to mass spectrometric detection.[4][5]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis reaction_mixture Reaction Mixture (containing this compound) quench Quench Reaction (e.g., with a cold, non-nucleophilic solvent) reaction_mixture->quench derivatization Derivatization (e.g., with 2-nitrophenylhydrazine) quench->derivatization dilution Dilution & Filtration derivatization->dilution autosampler Autosampler Injection dilution->autosampler To LC-MS lc_column UPLC/HPLC Column (e.g., C18) autosampler->lc_column ms_detector Tandem Mass Spectrometer (ESI+/-) lc_column->ms_detector data_acquisition Data Acquisition (MRM/SRM) ms_detector->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

LC-MS/MS analysis workflow for this compound.

Experimental Protocols

Derivatization Protocol (using 2-nitrophenylhydrazine)

This protocol is a general guideline and should be optimized for the specific reaction mixture.

  • Sample Preparation : Immediately after collection, quench a known volume of the reaction mixture by diluting it in a cold, aprotic, and non-nucleophilic solvent (e.g., acetonitrile) to minimize degradation of the analyte.

  • Derivatization Reaction :

    • Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[1]

    • To the quenched reaction mixture aliquot, add an excess of the 2-nitrophenylhydrazine solution.

    • Allow the reaction to proceed at room temperature for approximately 30 minutes.[1][4][5] The reaction progress can be monitored by HPLC-UV if necessary.

  • Final Sample Preparation :

    • Dilute the derivatized sample to a suitable concentration for LC-MS analysis with the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Method Protocol
  • Liquid Chromatography :

    • Column : A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A : 0.1% Formic acid in water.

    • Mobile Phase B : 0.1% Formic acid in acetonitrile.

    • Gradient : A generic gradient could be 5-95% B over 5 minutes, followed by a wash and re-equilibration step. The gradient should be optimized to ensure separation from other reaction components.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry :

    • Ionization Source : Electrospray Ionization (ESI), operated in both positive and negative ion modes during method development to determine the optimal polarity for the derivative.

    • Detection Mode : Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for quantitative analysis. This requires initial experiments to determine the precursor and product ions of the derivatized this compound.

    • Ion Source Parameters : Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the target analyte and minimize in-source fragmentation.[11]

Conclusion

The analysis of this compound reaction mixtures presents analytical challenges due to the high reactivity of the analyte. A derivatization-based LC-MS/MS approach offers a sensitive, selective, and robust solution for the accurate quantification and characterization of this compound. While other techniques such as GC-MS and direct analysis methods have their merits, the versatility and performance of LC-MS/MS make it a superior choice for most research and development applications. Careful method development, particularly for the derivatization step and mass spectrometry parameters, is crucial for achieving reliable results.

References

Comparative Kinetic Analysis of 4,4,4-Trifluorocrotonoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 4,4,4-Trifluorocrotonoyl chloride with common nucleophiles. Due to the limited availability of direct kinetic data for this specific compound, this guide leverages data from its non-fluorinated analog, crotonoyl chloride, and established principles of physical organic chemistry to predict and compare its reactivity. The strong electron-withdrawing nature of the trifluoromethyl group is a key determinant of the reactivity of this compound.

I. Introduction to Acyl Chloride Reactivity

Acyl chlorides are highly reactive carboxylic acid derivatives that readily undergo nucleophilic acyl substitution.[1][2] The reaction proceeds via a tetrahedral intermediate, and the rate is influenced by both the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion). Factors that increase the partial positive charge on the carbonyl carbon will enhance the rate of nucleophilic attack.

II. The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[3] This inductive effect significantly increases the electrophilicity of the adjacent carbonyl carbon in this compound compared to its non-fluorinated counterpart, crotonoyl chloride. This heightened electrophilicity is expected to lead to a significant increase in the rates of reaction with nucleophiles.

III. Comparative Kinetic Data (Predicted)

Table 1: Predicted Relative Reaction Rates with Various Nucleophiles

NucleophileCrotonoyl Chloride (Relative Rate)This compound (Predicted Relative Rate)Expected Rate Enhancement Factor
Aniline1> 10Significant
Methanol1> 10Significant
Water (Hydrolysis)1> 10Significant

Table 2: Predicted Activation Energy Comparison

ReactionCrotonoyl Chloride (Typical Activation Energy Range, kJ/mol)This compound (Predicted Activation Energy Range, kJ/mol)
Aminolysis40 - 60< 40
Alcoholysis50 - 70< 50
Hydrolysis60 - 80< 60

Note: The values for this compound are predictions based on the expected electronic effects of the -CF₃ group and are intended for comparative purposes.

IV. Experimental Protocols for Kinetic Studies

The reactions of acyl chlorides are often fast, necessitating specialized techniques for accurate kinetic measurements.[4][5][6][7]

A. General Experimental Workflow

A typical workflow for studying the kinetics of a reaction between an acyl chloride and a nucleophile is as follows:

G Experimental Workflow for Kinetic Studies of Acyl Chloride Reactions A Reactant Preparation (Acyl Chloride and Nucleophile Solutions) B Rapid Mixing (Stopped-flow or Quenched-flow) A->B C Reaction Monitoring (Spectrophotometry, Conductivity, etc.) B->C D Data Acquisition (Concentration vs. Time) C->D E Kinetic Analysis (Determination of Rate Law and Rate Constant) D->E

Caption: General workflow for kinetic analysis of fast reactions.

B. Stopped-Flow Spectroscopy

For reactions with half-lives in the millisecond range, stopped-flow spectroscopy is a suitable technique.

Protocol:

  • Solution Preparation: Prepare solutions of this compound and the nucleophile in a suitable inert solvent (e.g., acetonitrile, dichloromethane) at known concentrations.

  • Instrument Setup: Use a stopped-flow instrument equipped with a UV-Vis or fluorescence detector. Thermostat the syringes and mixing chamber to the desired reaction temperature.

  • Rapid Mixing: The reactant solutions are rapidly driven from syringes into a mixing chamber.

  • Data Acquisition: The flow is abruptly stopped, and the change in absorbance or fluorescence of a reactant or product is monitored over time. The data is collected as a time-course trace.

  • Data Analysis: The rate constant is determined by fitting the kinetic trace to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess).

C. Quenched-Flow Method

This method is useful when direct spectroscopic monitoring is not feasible.

Protocol:

  • Rapid Mixing: Reactants are mixed as in the stopped-flow method.

  • Reaction Quenching: After a specific time, the reaction is quenched by adding a chemical quenching agent that rapidly stops the reaction.

  • Analysis: The composition of the quenched mixture is analyzed using techniques like chromatography (HPLC, GC) or NMR spectroscopy to determine the concentration of reactants and products.

  • Time Course Construction: The experiment is repeated for different reaction times to construct a concentration versus time profile.

  • Kinetic Analysis: The rate constant is determined from the concentration-time data.

V. Logical Relationships: The Role of the Trifluoromethyl Group

The electron-withdrawing nature of the trifluoromethyl group is central to the enhanced reactivity of this compound.

G Influence of the Trifluoromethyl Group on Reactivity A Trifluoromethyl Group (-CF3) B Strong Inductive Effect (-I) A->B C Increased Electrophilicity of Carbonyl Carbon B->C D Faster Nucleophilic Attack C->D E Increased Reaction Rate D->E J Slower Reaction Rate F Methyl Group (-CH3) G Weak Inductive Effect (+I) F->G H Lower Electrophilicity of Carbonyl Carbon G->H I Slower Nucleophilic Attack H->I I->J

Caption: Comparison of electronic effects on reactivity.

VI. Conclusion

While direct kinetic data for the reactions of this compound is scarce, a strong theoretical and comparative basis predicts its significantly enhanced reactivity towards nucleophiles compared to crotonoyl chloride. The powerful electron-withdrawing trifluoromethyl group drastically increases the electrophilicity of the carbonyl carbon, leading to faster reaction rates. Researchers and professionals in drug development can utilize this understanding to anticipate the reactivity of this and similar fluorinated compounds in synthetic and biological contexts. The experimental protocols outlined provide a framework for obtaining precise kinetic data for these rapid reactions.

References

Comparative Biological Activity of 4,4,4-Trifluorocrotonoyl Chloride Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4,4,4-Trifluorocrotonoyl chloride derivatives, with a focus on their potential as enzyme inhibitors. While direct comparative studies on a broad range of this compound derivatives are limited in publicly available literature, this guide presents a detailed analysis of a closely related and exemplary class of compounds: 2-trifluoromethyl acrylamide derivatives, which share key structural features and reactivity patterns.

The introduction of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability and binding affinity to biological targets, making trifluoromethyl-containing compounds highly valuable in drug discovery. Derivatives of this compound, which possess a reactive acrylamide "warhead," are of particular interest for their potential to act as covalent inhibitors of enzymes, a mechanism that can lead to high potency and prolonged duration of action.

This guide focuses on the well-documented activity of 2-trifluoromethyl acrylamide derivatives as inhibitors of Protein Disulfide Isomerase (PDI), a critical enzyme in protein folding and a promising target for anti-thrombotic therapies.

Quantitative Comparison of PDI Inhibitory Activity

A series of 2-trifluoromethyl acrylamide derivatives were synthesized and evaluated for their ability to inhibit PDI. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. A lower IC50 value indicates a more potent inhibitor.

Compound IDStructurePDI Inhibition IC50 (μM)[1]
Reference PACMA31Potent reference inhibitor
2d 2-trifluoromethyl acrylamide corePotent PDI inhibition
14d Optimized 2-trifluoromethyl acrylamide derivative0.48 ± 0.004

Note: Specific structures for all compared derivatives were not publicly available in the cited literature. The table highlights the most potent derivative (14d) for which a specific IC50 value was provided.

The data clearly indicates that the 2-trifluoromethyl acrylamide scaffold is a promising starting point for the development of potent PDI inhibitors. Through structural optimization, derivatives such as 14d were developed, demonstrating significantly improved enzyme inhibition with an IC50 value in the sub-micromolar range.[1] Further biological evaluations revealed that compound 14d can suppress platelet aggregation and thrombus formation by attenuating GPIIb/IIIa activation, without causing significant cytotoxicity.[1]

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activity of these compounds is crucial for reproducing and building upon these findings.

Protein Disulfide Isomerase (PDI) Inhibition Assay:

The inhibitory activity of the 2-trifluoromethyl acrylamide derivatives against PDI was determined using an enzymatic assay. The general steps are as follows:

  • Enzyme and Substrate Preparation: Recombinant human PDI enzyme is purified. A suitable substrate for PDI, such as scrambled insulin, is prepared.

  • Inhibition Reaction: The PDI enzyme is pre-incubated with varying concentrations of the test compounds (the 2-trifluoromethyl acrylamide derivatives) for a specific period to allow for potential covalent modification.

  • Enzymatic Reaction: The substrate (e.g., scrambled insulin) and a reducing agent (e.g., dithiothreitol, DTT) are added to the enzyme-inhibitor mixture. PDI catalyzes the reduction of disulfide bonds in the substrate, leading to its aggregation.

  • Detection: The aggregation of the substrate is monitored over time by measuring the increase in absorbance at a specific wavelength (e.g., 650 nm) using a spectrophotometer.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

Diagram of the Experimental Workflow for PDI Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis PDI PDI Enzyme Incubation Pre-incubation: PDI + Inhibitor PDI->Incubation Inhibitor Test Compound (2-Trifluoromethyl Acrylamide Derivative) Inhibitor->Incubation Substrate Substrate (e.g., Scrambled Insulin) Reaction Enzymatic Reaction: + Substrate & DTT Substrate->Reaction Incubation->Reaction Detection Spectrophotometric Detection (Absorbance) Reaction->Detection Analysis Calculate Reaction Rates Detection->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Workflow for determining the PDI inhibitory activity of test compounds.

Proposed Signaling Pathway of PDI Inhibition in Anti-Thrombosis:

G cluster_platelet Platelet PDI PDI GPIIbIIIa_inactive Inactive GPIIb/IIIa PDI->GPIIbIIIa_inactive Maintains Inactive State GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Activation Signal Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Thrombus Thrombus Formation Aggregation->Thrombus Inhibitor 2-Trifluoromethyl Acrylamide Derivative Inhibitor->PDI Inhibition

Caption: Inhibition of PDI by 2-trifluoromethyl acrylamide derivatives prevents platelet aggregation.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4,4,4-Trifluorocrotonoyl chloride
Reactant of Route 2
4,4,4-Trifluorocrotonoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.